molecular formula C6H4ClIN4 B11838049 2-Chloro-6-iodo-7-methyl-7H-purine CAS No. 88059-43-2

2-Chloro-6-iodo-7-methyl-7H-purine

Katalognummer: B11838049
CAS-Nummer: 88059-43-2
Molekulargewicht: 294.48 g/mol
InChI-Schlüssel: OJGZZVIAKJEYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-6-iodo-7-methyl-7H-purine is a useful research compound. Its molecular formula is C6H4ClIN4 and its molecular weight is 294.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-iodo-7-methyl-7H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-iodo-7-methyl-7H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

88059-43-2

Molekularformel

C6H4ClIN4

Molekulargewicht

294.48 g/mol

IUPAC-Name

2-chloro-6-iodo-7-methylpurine

InChI

InChI=1S/C6H4ClIN4/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3

InChI-Schlüssel

OJGZZVIAKJEYES-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)I

Herkunft des Produkts

United States
Foundational & Exploratory

The Chemical Architecture and Orthogonal Reactivity of 2-Chloro-6-iodo-7-methyl-7H-purine: A Technical Guide for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid diversification of heterocyclic scaffolds is paramount for exploring structure-activity relationships (SAR). Among these scaffolds, 2-Chloro-6-iodo-7-methyl-7H-purine (CAS: 88059-43-2) stands out as a highly specialized, bifunctional building block. As an application scientist, I frequently leverage this molecule to design complex nucleoside analogs and kinase inhibitors. Its power lies in its orthogonal reactivity —the ability to selectively functionalize the C6 and C2 positions sequentially without the need for intermediate protecting groups.

This whitepaper dissects the electronic topology, regioselective causality, and validated experimental protocols for utilizing 2-Chloro-6-iodo-7-methyl-7H-purine in advanced drug discovery workflows.

Structural Elucidation & Electronic Topology

To master the reactivity of a purine, one must first understand its electron distribution. The purine core is an electron-deficient imidazo[4,5-d]pyrimidine system. In its native state, purine tautomerizes freely between the 9H and 7H forms.

However, in 2-Chloro-6-iodo-7-methyl-7H-purine, the installation of the N7-methyl group permanently locks the molecule into the 7H-tautomeric state. This structural fixation has profound electronic consequences:

  • Dipole Shift: The N7-methylation pushes electron density toward the imidazole ring, leaving the pyrimidine ring (specifically C2 and C6) highly electron-deficient and primed for nucleophilic attack.

  • Steric Micro-Environment: The N7-methyl group introduces localized steric bulk near the C6 position. To counteract this and maintain reactivity, the highly polarizable and exceptionally large iodine atom is placed at C6, creating a highly reactive C-I bond that overcomes the steric hindrance.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the scaffold, critical for calculating equivalents and predicting chromatographic behavior [1].

PropertyValue
Chemical Name 2-Chloro-6-iodo-7-methyl-7H-purine
CAS Registry Number 88059-43-2
Molecular Formula C₆H₄ClIN₄
Molecular Weight 294.48 g/mol
Melting Point ~215 °C
Appearance Off-white to pale yellow solid
Halogen Configuration C2-Chloro, C6-Iodo

The Causality of Orthogonal Reactivity

A common mistake in purine functionalization is attempting sequential substitutions on a 2,6-dichloropurine scaffold. Because the bond dissociation energies of the two C-Cl bonds are relatively similar, achieving high regioselectivity requires strict temperature control and often results in complex mixtures.

By utilizing 2-Chloro-6-iodo-7-methyl-7H-purine , we engineer a self-validating system of orthogonal reactivity.

  • The C6-Iodo Advantage: Iodine is a softer, more polarizable leaving group than chlorine. The C6-I bond is weaker and highly susceptible to both Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at mild temperatures (0°C to Room Temperature).

  • The C2-Chloro Preservation: The C2-Cl bond remains inert under the mild conditions required to displace the C6-I group. Once the C6 position is functionalized (often donating electron density back into the ring), the C2-Cl bond requires harsher conditions (elevated temperatures, stronger nucleophiles) to react, ensuring perfect sequential control.

Reactivity A 2-Chloro-6-iodo- 7-methyl-7H-purine B C6-Functionalized Intermediate A->B 1st Substitution Targets C6-Iodo Mild Conditions C C2,C6-Bifunctionalized Final Product B->C 2nd Substitution Targets C2-Chloro Harsher Conditions

Caption: Orthogonal reactivity pathway demonstrating sequential C6 and C2 functionalization.

Validated Experimental Methodologies

The following protocols are engineered for high yield and reproducibility. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine via Halogen Exchange

This protocol utilizes a modified Finkelstein-type halogen exchange to convert 2,6-dichloro-7-methyl-7H-purine into the target molecule [2].

Step-by-Step Methodology:

  • Activation: Suspend 2,6-dichloro-7-methyl-7H-purine (1.0 eq) in a 0°C solution of hydroiodic acid (HI, 57% aq). Causality: The strong acid protonates the purine core (likely at N1/N3), drastically increasing the electrophilicity of the C6 position.

  • Exchange: Add Sodium Iodide (NaI, 5.0 eq) portion-wise. Stir at 0°C for 1 hour, then allow to warm to room temperature. Causality: The massive excess of iodide ions drives the equilibrium of the SₙAr reaction forward, displacing the C6-chloride.

  • Quenching: Pour the reaction mixture into ice-cold aqueous Sodium Thiosulfate (Na₂S₂O₃). Causality: HI and NaI inevitably generate molecular iodine (I₂), which can cause oxidative side reactions. Thiosulfate reduces I₂ back to colorless iodide, stopping the reaction and allowing for clean phase separation.

  • Extraction: Adjust the pH to ~7 using saturated NaHCO₃, then extract with Dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure 2-chloro-6-iodo-7-methyl-7H-purine.

Workflow Step1 1. Precursor Preparation 2,6-Dichloro-7-methyl-7H-purine Step2 2. Halogen Exchange NaI, HI (aq), 0°C to RT Step1->Step2 Step3 3. Quenching & Neutralization Na2S2O3 (aq), pH Adjustment Step2->Step3 Step4 4. Extraction & Washing DCM Extraction, Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation NMR, LC-MS, Melting Point Step5->Step6

Caption: Experimental workflow for the synthesis and isolation of 2-chloro-6-iodo-7-methyl-7H-purine.

Protocol 2: Regioselective C6-Amination (Downstream Functionalization)

To demonstrate the utility of the scaffold, this protocol outlines the selective amination at the C6 position, leaving the C2-chloride intact [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-6-iodo-7-methyl-7H-purine (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C under an inert argon atmosphere. Causality: THF is a polar aprotic solvent that solubilizes the purine without acting as a competing nucleophile. The 0°C temperature suppresses any kinetic attack at the C2 position.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is a non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HI generated during the reaction, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Nucleophilic Attack: Dropwise add the primary amine (e.g., benzylamine, 1.1 eq). Stir at 0°C for 2 hours.

  • Workup: Evaporate the THF, redissolve in Ethyl Acetate, and wash with 1M HCl to remove excess amine and DIPEA salts. The resulting organic layer contains the >95% regiomerically pure C6-aminated, C2-chlorinated intermediate, ready for subsequent cross-coupling.

Conclusion

The strategic deployment of 2-Chloro-6-iodo-7-methyl-7H-purine is a testament to the power of rational chemical design. By understanding the interplay between tautomeric fixation (via N7-methylation) and leaving group kinetics (Iodo vs. Chloro), researchers can execute highly complex, regioselective syntheses with minimal purification overhead. This scaffold remains an indispensable tool in the arsenal of modern drug development, particularly in the rapid prototyping of ATP-competitive kinase inhibitors.

References

Crystallographic structure and X-ray diffraction of 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 2-Chloro-6-iodo-7-methyl-7H-purine

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-6-iodo-7-methyl-7H-purine, a halogenated purine derivative of significant interest in medicinal chemistry. Halogenated purines are a critical class of compounds in drug discovery, serving as scaffolds for antiviral and anticancer agents.[1][2][3] The precise determination of their three-dimensional structure at an atomic level is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. This document outlines the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. It further delves into the interpretation of the crystallographic data, focusing on the key structural features and non-covalent interactions that govern its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecule drug candidates.

Introduction: The Significance of Halogenated Purines in Drug Discovery

Purines are fundamental heterocyclic compounds that form the backbone of nucleic acids and are involved in a myriad of biological processes.[4] Chemical modifications to the purine scaffold have led to the development of numerous therapeutic agents.[2][5] The introduction of halogens, in particular, can profoundly influence the biological activity of purine derivatives by altering their electronic properties, lipophilicity, and metabolic stability.[1] Furthermore, halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds, which are increasingly recognized for their importance in molecular recognition at protein-ligand interfaces.[6]

2-Chloro-6-iodo-7-methyl-7H-purine combines several features of interest for medicinal chemistry. The chloro and iodo substituents at the 2 and 6 positions, respectively, provide distinct sites for further chemical functionalization and can engage in different types of intermolecular interactions. The methylation at the N7 position directs the regioselectivity of further reactions and influences the molecule's overall shape and solubility. A detailed understanding of the three-dimensional arrangement of these functional groups, as provided by single-crystal X-ray diffraction, is therefore essential for elucidating its biochemical mechanism of action and for guiding lead optimization efforts.

Experimental Methodology

Synthesis and Crystallization

The synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine can be approached through a multi-step process starting from commercially available purine precursors. A plausible synthetic route is outlined below, based on established methods for the functionalization of purines.[7][8]

Step-by-Step Synthesis Protocol:

  • N-methylation: Begin with a suitable 2,6-dihalopurine precursor. Direct alkylation of purine bases often yields a mixture of N7 and N9 isomers.[7] To selectively obtain the N7-methylated product, a solution of the 2,6-dihalopurine in a polar aprotic solvent such as dimethylformamide (DMF) is treated with a methylating agent like methyl iodide in the presence of a mild base (e.g., potassium carbonate). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Selective Halogenation: If starting from a precursor that does not already contain the desired halogens, selective halogenation is required. For instance, achieving the 2-chloro-6-iodo substitution pattern can be complex and may involve protection-deprotection steps. A more direct approach might involve starting with a precursor like 2-chloro-6-hydroxypurine (2-chlorohypoxanthine), followed by iodination at the 6-position and subsequent N-methylation.

  • Purification: The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired N7-methylated isomer from the N9 isomer and other byproducts.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are paramount. The purified 2-Chloro-6-iodo-7-methyl-7H-purine is subjected to various crystallization techniques.[9][10] Slow evaporation from a suitable solvent system is a common and effective method.

    • Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[10] A good starting point is a binary solvent system, such as dichloromethane/hexane or chloroform/methanol.

    • Procedure: A nearly saturated solution of the compound is prepared in the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the more volatile solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.

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Synthesis_and_Crystallization_Workflow A Starting Material (e.g., 2,6-Dihalopurine) B N-methylation (Methyl Iodide, K2CO3, DMF) A->B Alkylation C Reaction Work-up & Crude Product B->C Extraction D Column Chromatography (Silica Gel) C->D Purification E Purified Product (2-Chloro-6-iodo-7-methyl-7H-purine) D->E Isolation F Crystallization (Slow Evaporation) E->F Crystal Growth G Single Crystals for X-ray Diffraction F->G Selection

Caption: Workflow for the synthesis and crystallization of 2-Chloro-6-iodo-7-methyl-7H-purine.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[11][12] The following protocol describes a standard procedure for the data collection and structure refinement of a small organic molecule like 2-Chloro-6-iodo-7-methyl-7H-purine.

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[12] To minimize thermal motion and potential radiation damage, data is typically collected at a low temperature (e.g., 100 K) using a cryostream. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of the heavier atoms (in this case, iodine and chlorine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process involves adjusting the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated structure factor amplitudes (|F_c|) from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Results and Discussion

As no specific crystallographic data for 2-Chloro-6-iodo-7-methyl-7H-purine is publicly available, we present representative data from a closely related structure, 2,6-Dichloro-7-isopropyl-7H-purine , to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[7]

Crystallographic Data

The following table summarizes the crystal data and structure refinement details for 2,6-Dichloro-7-isopropyl-7H-purine.[7] This data provides insights into the crystal system, unit cell dimensions, and the quality of the final refined structure.

Parameter Value (for 2,6-Dichloro-7-isopropyl-7H-purine)[7]
Chemical FormulaC₈H₈Cl₂N₄
Formula Weight231.08
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0146 (5)
b (Å)8.2862 (6)
c (Å)8.9686 (7)
α (°)70.499 (7)
β (°)83.820 (6)
γ (°)74.204 (6)
Volume (ų)472.75 (7)
Z2
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.023
Weighted R-factor (wR2)0.061
Goodness-of-fit (S)1.05
Molecular Structure and Conformation

The molecular structure of 2-Chloro-6-iodo-7-methyl-7H-purine is expected to feature a nearly planar purine core, consistent with other reported purine structures.[7] The imidazole and pyrimidine rings of the purine system are anticipated to be essentially coplanar. The key structural features to be determined from the X-ray data would include:

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles. The C-Cl and C-I bond lengths, in particular, would be of interest and can be compared to standard values.

  • Planarity of the Purine Ring: Confirmation of the planarity of the fused ring system.

  • Conformation of the Methyl Group: The orientation of the methyl group at the N7 position relative to the purine ring.

Intermolecular Interactions and Crystal Packing

The solid-state packing of 2-Chloro-6-iodo-7-methyl-7H-purine will be dictated by a combination of intermolecular forces. Based on the functional groups present, the following interactions are anticipated to play a significant role:

  • π-π Stacking: The planar, aromatic purine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules stack on top of each other. In the case of 2,6-Dichloro-7-isopropyl-7H-purine, the fused-ring systems are stacked approximately parallel to the bc plane.[7]

  • Halogen Bonding: The iodine and chlorine atoms are potential halogen bond donors. The iodine atom, being a stronger halogen bond donor than chlorine, is expected to form directional interactions with electron-rich atoms (such as the nitrogen atoms of neighboring purine rings) or the π-system of an adjacent ring.[6] These interactions would be characterized by short I···N or I···π distances, typically less than the sum of the van der Waals radii.

  • C-H···N and C-H···Cl/I Hydrogen Bonds: Weak hydrogen bonds involving the methyl and purine C-H groups as donors and the nitrogen atoms or halogens as acceptors may also contribute to the overall stability of the crystal lattice.

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Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Purine Purine Ring (2-Chloro-6-iodo-7-methyl) B_Purine Purine Ring (2-Chloro-6-iodo-7-methyl) A_Purine->B_Purine π-π Stacking C_Purine Purine Ring (2-Chloro-6-iodo-7-methyl) A_Purine->C_Purine Halogen Bonding (I···N or Cl···N)

Caption: Potential intermolecular interactions in the crystal lattice of 2-Chloro-6-iodo-7-methyl-7H-purine.

Conclusion

This technical guide has detailed the essential methodologies for the structural elucidation of 2-Chloro-6-iodo-7-methyl-7H-purine using single-crystal X-ray diffraction. While a specific crystal structure for this exact compound has not yet been reported, the protocols and expected structural features outlined herein, based on closely related molecules and established principles, provide a robust framework for its analysis. The determination of its precise three-dimensional structure will be invaluable for understanding its chemical properties and for guiding the rational design of new purine-based therapeutic agents. The insights gained from such studies, particularly regarding intermolecular interactions like halogen bonding and π-π stacking, are critical for advancing the field of medicinal chemistry.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Schneebeli, S. T., et al. (2013). Absolute Configuration of Small Molecules by Co-crystallization. PMC - NIH. Available at: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]

  • El-fakharany, E. M., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

  • (PDF) Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). (n.d.). ResearchGate. Available at: [Link]

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 951846: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Singh, S., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Purines. Thieme. Available at: [Link]

  • 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). AWS. Available at: [Link]

  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Stepanenko, V. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

Sources

The Multifaceted Mechanisms of 7-Methylpurine Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Methylpurine Derivatives

7-Methylpurine derivatives represent a class of compounds with profound implications in cellular processes, ranging from DNA repair and RNA metabolism to signal transduction. As naturally occurring metabolites and synthetic analogs, their biological activities have garnered significant interest in the fields of pharmacology, toxicology, and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their multifaceted roles in biological systems. Our focus will be on elucidating the causal relationships behind their effects, supported by established experimental protocols and key data.

I. Modulation of DNA Repair Pathways: The Case of 7-Methylguanine as a PARP Inhibitor

A primary and extensively studied mechanism of action for 7-methylpurine derivatives, particularly 7-methylguanine (7-MG), is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP-1 and PARP-2 are critical enzymes in the DNA damage response, particularly in the repair of single-strand breaks. Their inhibition can lead to the accumulation of DNA damage and subsequent cell death, a principle that is exploited in cancer therapy.

A. Competitive Inhibition of PARP1/2

7-Methylguanine acts as a competitive inhibitor of PARP-1 and PARP-2.[2][4] It achieves this by binding to the enzyme's active site, where it competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+).[3][5] Molecular modeling and experimental studies have shown that the methyl group at the 7-position and the amino group at the 2-position of the purine ring are crucial for efficient binding to the PARP active site.[1][6] Specifically, 7-MG forms hydrogen bonds and nonpolar interactions with key residues such as Gly863, Ala898, Ser904, and Tyr907 in the PARP-1 active site.[3][5][7] This interaction prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.[3]

B. Trapping of PARP on DNA

Beyond simple catalytic inhibition, 7-MG promotes the formation of nonproductive PARP-1-nucleosome complexes.[2][3] By suppressing the auto-modification of PARP-1 (a process where PARP-1 adds PAR chains to itself to facilitate its dissociation from DNA), 7-MG effectively "traps" the enzyme on the DNA at the site of damage.[3][5] This trapping prevents the subsequent steps of DNA repair, replication, and transcription, ultimately leading to the formation of cytotoxic DNA double-strand breaks, particularly in cells with deficiencies in other repair pathways like homologous recombination (e.g., BRCA-deficient cancers).[3][6]

Quantitative Data: Inhibitory Potency of 7-Methylguanine
EnzymeIC50 Value (µM)Reference
PARP-1150[1][6]
PARP-250[1][6]

Table 1: Inhibitory concentrations (IC50) of 7-methylguanine for PARP-1 and PARP-2.

Experimental Protocol: Fluorescence Anisotropy Assay for PARP-1 Inhibition

This protocol is designed to quantitatively assess the inhibitory effect of 7-methylpurine derivatives on PARP-1 activity by monitoring the dissociation of PARP-1 from a fluorescently labeled DNA substrate.[3][8]

Objective: To determine the rate of PARP-1 catalyzed dissociation from DNA in the presence and absence of an inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

    • Synthesize or purchase a fluorescently labeled double-stranded oligonucleotide that serves as a PARP-1 binding site.

    • Prepare a stock solution of purified human PARP-1 enzyme.

    • Prepare a stock solution of NAD+ and the 7-methylpurine derivative inhibitor at various concentrations.

  • Binding Reaction:

    • In a microplate, combine the fluorescently labeled DNA oligonucleotide and PARP-1 in the reaction buffer.

    • Incubate at room temperature to allow for the formation of the PARP-1-DNA complex.

    • Measure the initial fluorescence anisotropy. High anisotropy indicates the formation of the complex.

  • Initiation of PARPylation and Inhibition:

    • To initiate the PARP-1 catalytic activity, add NAD+ to the wells.

    • Simultaneously, add different concentrations of the 7-methylpurine derivative (or vehicle control) to the respective wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence anisotropy over time using a plate reader. The dissociation of PARP-1 from the DNA due to automodification will result in a decrease in anisotropy.

  • Data Analysis:

    • Calculate the initial rate of the decrease in fluorescence anisotropy for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

II. Antagonism of Adenosine Receptors: The Action of 7-Methylxanthines

7-Methylxanthine (7-MX), a metabolite of caffeine and theobromine, exemplifies another key mechanism of action for 7-methylpurine derivatives: the antagonism of adenosine receptors.[9][10] Adenosine receptors are G-protein coupled receptors involved in a wide range of physiological processes.

A. Non-Selective Adenosine Receptor Blockade

Methylxanthines, including 7-MX, act as non-selective antagonists at adenosine receptors (A1, A2A, A2B, and A3).[9][10] By blocking these receptors, they interfere with the signaling cascades initiated by the endogenous ligand, adenosine.[11] This blockade can lead to various physiological effects, including central nervous system stimulation and smooth muscle relaxation.[11][12]

B. Inhibition of Phosphodiesterases (PDEs)

In addition to adenosine receptor antagonism, methylxanthines can also act as non-competitive inhibitors of phosphodiesterase (PDE) enzymes.[10][11] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways.[11]

Application in Myopia Control

An emerging application of 7-MX is in the management of myopia (nearsightedness).[9] Studies suggest that systemic treatment with 7-MX can slow the progression of axial elongation of the eye, a key factor in myopia development.[9] The proposed mechanism involves the blockade of adenosine receptors in the retina or sclera, although the specific subtype and target tissue are still under investigation.[13]

Experimental Workflow: Investigating Adenosine Receptor Antagonism

G cluster_0 Cell-Based Assay Cells Cells expressing Adenosine Receptor Subtype Incubation Incubation Cells->Incubation Ligand Radiolabeled Adenosine Agonist Ligand->Incubation Derivative 7-Methylxanthine Derivative Derivative->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection caption Workflow for a competitive binding assay.

Caption: Workflow for a competitive binding assay to assess adenosine receptor antagonism.

III. Interference with Nucleic Acid Metabolism and Function

7-Methylpurine derivatives can directly impact the structure and function of DNA and RNA.

A. Formation of DNA Adducts

Methylating agents can introduce a methyl group at the N7 position of guanine in DNA, forming 7-methylguanine adducts.[14] While not as mutagenic as O6-methylguanine, the presence of 7-methylguanine can alter the pairing properties of the base and potentially lead to replication blocks.[14] The levels of these adducts can be an indicator of exposure to both endogenous and exogenous methylating agents.[15]

B. Role in RNA Capping

7-Methylguanosine is a fundamental component of the 5' cap structure of eukaryotic messenger RNA (mRNA).[16][17] This cap is crucial for mRNA stability, efficient translation initiation, and nuclear export.[16][17][18] The 7-methylguanosine cap is recognized by the cap-binding complex, which facilitates the recruitment of ribosomes to the mRNA.[16][18]

Experimental Protocol: Quantification of 7-Methylguanine in DNA

This protocol outlines a method for the sensitive detection of 7-methylguanine adducts in DNA using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[15][19]

Objective: To quantify the levels of 7-methylguanine in a DNA sample.

Methodology:

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from the biological sample of interest.

    • Perform thermal hydrolysis under alkaline conditions (e.g., pH 9, 70°C) to preferentially release 7-methylguanine from the DNA backbone.[19]

  • Immunoaffinity Purification (Optional but Recommended for High Specificity):

    • Use an immunoaffinity column with antibodies specific for 7-methylguanine to purify the adduct from the hydrolysate.[19]

  • HPLC Separation:

    • Inject the purified sample (or crude hydrolysate) onto a reversed-phase HPLC column.

    • Use an appropriate mobile phase gradient to separate 7-methylguanine from other DNA bases and contaminants.

  • Electrochemical Detection:

    • Utilize an electrochemical detector set at an appropriate oxidation potential to specifically detect and quantify the eluted 7-methylguanine.

  • Quantification:

    • Generate a standard curve using known concentrations of 7-methylguanine.

    • Calculate the amount of 7-methylguanine in the original DNA sample, typically expressed as the number of adducts per number of normal bases.

IV. Other Notable Mechanisms of 7-Methylpurine Derivatives

A. Inhibition of tRNA-Guanine Transglycosylase (TGT)

7-Methylguanine is also a known competitive inhibitor of the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT).[2][4] TGT is involved in the modification of tRNAs, and its inhibition has been shown to suppress the proliferation and migration of cancer cells.[2] This presents a multi-target mechanism for the anticancer potential of 7-MG.[2][4]

B. Prodrug Metabolism and Inactivation

In the context of thiopurine drugs like 6-mercaptopurine (6-MP), 7-methylation plays a role in metabolic inactivation.[20][21] The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 7-methyl-6-mercaptopurine, which is a less active metabolite.[20][21]

Signaling Pathway: Multi-Target Action of 7-Methylguanine

G cluster_0 7-Methylguanine cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Biological Outcomes 7-MG 7-Methylguanine PARP PARP1/2 7-MG->PARP Inhibits TGT tRNA-Guanine Transglycosylase 7-MG->TGT Inhibits DNARepair DNA Repair PARP->DNARepair Blocks tRNAMod tRNA Modification TGT->tRNAMod Blocks Apoptosis Apoptosis DNARepair->Apoptosis Leads to CellProlif Decreased Cell Proliferation tRNAMod->CellProlif Contributes to caption Multi-target mechanism of 7-methylguanine.

Caption: Multi-target mechanism of 7-methylguanine leading to anticancer effects.

Conclusion and Future Directions

The mechanisms of action of 7-methylpurine derivatives are diverse and context-dependent, impacting fundamental cellular processes. From the well-established role of 7-methylguanine as a PARP inhibitor with therapeutic potential in oncology to the emerging applications of 7-methylxanthine in ophthalmology, these compounds continue to be a rich area of investigation. Future research will likely focus on developing more selective derivatives to target specific pathways, understanding the interplay between their different mechanisms of action, and exploring their therapeutic potential in a wider range of diseases. This guide provides a foundational understanding for researchers and developers to build upon as they navigate the complexities and opportunities presented by this fascinating class of molecules.

References

  • Nilov, D. M., et al. (2016). Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine. Acta Naturae, 8(2), 91–97. [Link]

  • Nilov, D. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(6), 2148. [Link]

  • Trier, K., et al. (2023). Role of 7-methylxanthine in myopia prevention and control: a mini-review. Frontiers in Ophthalmology, 3, 1195695. [Link]

  • U.S. Food and Drug Administration. (1999). NDA 20-793. [Link]

  • Mishra, A., et al. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]

  • Maluchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 920537. [Link]

  • Nehlig, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]

  • Trier, K., et al. (2018). Effect of 7-methylxanthine on human retinal pigment epithelium cells cultured in vitro. International Journal of Ophthalmology, 11(1), 21–26. [Link]

  • Nilov, D. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(6), 2148. [Link]

  • Chen, H. J., & Lin, C. M. (2005). Analysis of 7-methylguanine using isotope dilution and gas chromatography/electron-capture negative chemical ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(14), 1915–1920. [Link]

  • Cooper, D. P., et al. (1992). Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection. Carcinogenesis, 13(5), 847–852. [Link]

  • Glassner, B. J., et al. (1998). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic acids research, 26(10), 2515–2521. [Link]

  • Taylor & Francis. (n.d.). 7-Methylguanine – Knowledge and References. [Link]

  • Kowalska, E. A., et al. (2017). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Archiv der Pharmazie, 350(1-2), e1600293. [Link]

  • Maluchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 920537. [Link]

  • Singh, A., et al. (2016). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. Antiviral research, 129, 13–20. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Nilov, D. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(6), 2148. [Link]

  • Müller, R., & Rajewsky, M. F. (1980). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Journal of cancer research and clinical oncology, 96(3), 241–246. [Link]

  • Zakharenko, A. L., et al. (2022). Inhibitory Effects of 7-Methylguanine and Its Metabolite 8-Hydroxy-7-Methylguanine on Human Poly(ADP-Ribose) Polymerase 1. Biochemistry. Biokhimiia, 87(8), 1083–1092. [Link]

  • Shuman, S. (2001). Regulation of mRNA cap methylation. Progress in nucleic acid research and molecular biology, 66, 1–40. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral research, 149, 95–105. [Link]

  • Mitchell, S. F., et al. (2010). The 5'-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and block an alternative pathway. Molecular cell, 39(6), 950–962. [Link]

  • Nilov, D. M., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. ResearchGate. [Link]

  • Kim, M., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. ResearchGate. [Link]

  • Trier, K., et al. (2018). Effect of 7-methylxanthine on human retinal pigment epithelium cells cultured in vitro. International Journal of Ophthalmology, 11(1), 21–26. [Link]

  • Brett, A. M., et al. (2014). Electrochemical detection of 7-methylguanosine and DNA-methylation. Analytical Methods, 6(19), 7857–7864. [Link]

  • ResearchGate. (n.d.). MGMT and other DNA repair mechanisms deal with DNA damage produced by... [Link]

  • Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. EJNMMI radiopharmacy and chemistry, 9(1), 14. [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI radiopharmacy and chemistry, 9(1), 5. [Link]

  • Yoneda, F., et al. (1992). Purines. LII. Synthesis and Biological Evaluation of 8-methylguanine 7-oxide and Its 9-arylmethyl Derivatives. Chemical & pharmaceutical bulletin, 40(5), 1315–1317. [Link]

  • Park, J. W., & Ames, B. N. (1988). 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences of the United States of America, 85(20), 7467–7470. [Link]

  • Tloušt'ová, E., et al. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphoshates against Emerging RNA Viruses. ACS infectious diseases, 7(1), 139–151. [Link]

  • de la-Iglesia, J. L. G., et al. (2021). Reviewing the mechanism of action of thiopurine drugs: toward a new paradigm in clinical practice. Immunogenetics, 73(6), 487–497. [Link]

  • El-Kashef, H., et al. (2018). Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products. Marine drugs, 16(1), 6. [Link]

  • Brune, M., et al. (1993). Continuous monitoring of Pi release following nucleotide hydrolysis in actin or tubulin assembly using 2-amino-6-mercapto-7-methylpurine ribonucleoside and purine-nucleoside phosphorylase as an enzyme-linked assay. Biochemistry, 32(13), 3467–3474. [Link]

  • Reddy, M. S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29631–29640. [Link]

  • Głowacka, I. E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules (Basel, Switzerland), 28(21), 7249. [Link]

  • Zhang, Y., et al. (2024). Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. Frontiers in Pharmacology, 15, 1424751. [Link]

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Methodological & Application

Application Note: Two-Step Synthesis and Regioselective N-Alkylation Protocol for 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The purine scaffold is a privileged structure in drug discovery, forming the backbone of numerous kinase inhibitors, antiviral agents, and nucleoside analogs. The synthesis of highly functionalized purines often requires the strategic placement of orthogonal reactive handles. 2-Chloro-6-iodo-7-methyl-7H-purine (CAS: 88059-43-2) is a highly valuable intermediate in this regard[1].

The presence of an iodine atom at the C6 position and a chlorine atom at the C2 position provides orthogonal reactivity. The C6-iodo bond is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and selective halogen-magnesium exchange[2], allowing for the rapid diversification of the C6 position while leaving the C2-chloro handle intact for subsequent late-stage functionalization.

This application note details a robust, self-validating two-step protocol for synthesizing 2-chloro-6-iodo-7-methyl-7H-purine from commercially available 2,6-dichloropurine, focusing on the mechanistic causality behind the regioselective iodination and subsequent N-methylation.

Synthetic Workflow and Mechanistic Logic

The synthesis relies on two fundamental principles of purine chemistry:

  • Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ): The C6 position of the purine ring is significantly more electron-deficient than the C2 position.

  • Steric and Thermodynamic Control in Alkylation: Alkylation of the purine imidazole ring typically yields a mixture of N7 and N9 isomers, which must be separated chromatographically.

G A 2,6-Dichloropurine (Starting Material) B 2-Chloro-6-iodo-9H-purine (Intermediate) A->B 57% HI (aq) 0°C to RT Selective C6 SNAr C 2-Chloro-6-iodo-7-methyl-7H-purine (Target N7 Isomer) B->C MeI, K2CO3 DMF, 0°C to RT (Chromatographic Isolation) D 2-Chloro-6-iodo-9-methyl-9H-purine (N9 Byproduct) B->D MeI, K2CO3 (Major Isomer)

Figure 1: Two-step synthetic workflow for the preparation of 2-Chloro-6-iodo-7-methyl-7H-purine.

Mechanistic Causality

Step 1: Iodination. The conversion of 2,6-dichloropurine to 2-chloro-6-iodopurine utilizes 57% aqueous hydroiodic acid (HI)[3]. The strong acid protonates the purine nitrogen atoms, further withdrawing electron density from the ring. The C6 position, flanked by two nitrogen atoms in the pyrimidine ring, is highly activated. The iodide ion ( I− ) acts as a nucleophile, selectively displacing the C6-chloride. The C2-chloride remains unreactive under these conditions due to its relatively higher electron density compared to C6.

Step 2: Methylation. Deprotonation of the purine ring with a mild base (Potassium Carbonate, K2​CO3​ ) generates a delocalized anion. Reaction with methyl iodide ( MeI ) occurs at both the N7 and N9 positions[4]. While the N9-methyl isomer is typically the thermodynamically favored major product due to reduced steric hindrance, the N7-methyl isomer (our target) forms in synthetically useful quantities and can be cleanly isolated via silica gel flash chromatography due to the distinct dipole moments of the two isomers.

Experimental Protocols

Caution: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. Hydroiodic acid is highly corrosive. All operations must be conducted in a properly functioning fume hood using appropriate PPE.

Protocol A: Synthesis of 2-Chloro-6-iodo-9H-purine
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 2,6-dichloropurine (10.0 g, 52.9 mmol).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 57% aqueous hydroiodic acid (HI) (50 mL) dropwise over 15 minutes.

  • Reaction Execution: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 16 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1), observing the disappearance of the starting material.

  • Workup & Isolation: Cool the reaction mixture back to 0 °C. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the pH reaches ~4-5.

  • Purification: The product will precipitate as a pale yellow solid. Filter the solid under vacuum, wash extensively with cold distilled water (3 x 50 mL) to remove residual iodine and salts, and finally wash with cold ethanol (20 mL). Dry the solid in a vacuum oven at 40 °C overnight to yield 2-chloro-6-iodo-9H-purine.

Protocol B: Regioselective Synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-chloro-6-iodo-9H-purine (5.0 g, 17.8 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) (3.69 g, 26.7 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture to 0 °C. Add methyl iodide ( MeI ) (1.33 mL, 21.4 mmol, 1.2 eq) dropwise via syringe. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into 150 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Chromatographic Separation (Critical Step): The crude residue contains a mixture of the N7-methyl and N9-methyl isomers. Purify the mixture via flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting at 8:2 and increasing polarity to 1:1).

    • Note: The N9-isomer typically elutes first (higher Rf​ ), followed by the target N7-isomer (lower Rf​ ). Collect the fractions corresponding to the N7-isomer, pool, and evaporate to yield pure 2-chloro-6-iodo-7-methyl-7H-purine.

Quantitative Data and Characterization

The following table summarizes the expected outcomes, yields, and analytical markers required to validate the success of the synthesis and the successful separation of the N7 and N9 isomers.

CompoundMolecular Weight ( g/mol )Expected Yield Rf​ Value (Hex:EtOAc 1:1)Key 1H NMR Marker ( DMSO−d6​ , δ ppm)
2,6-Dichloropurine (SM)189.00N/A0.208.75 (s, 1H, C8-H)
2-Chloro-6-iodo-9H-purine 280.4575 - 85%0.258.68 (s, 1H, C8-H), 13.8 (br s, 1H, N-H)
2-Chloro-6-iodo-9-methyl-9H-purine (Byproduct)294.4850 - 60%0.653.82 (s, 3H, N9- CH3​ ), 8.70 (s, 1H, C8-H)
2-Chloro-6-iodo-7-methyl-7H-purine (Target)294.4820 - 30%0.404.05 (s, 3H, N7- CH3​ ), 8.85 (s, 1H, C8-H)

Diagnostic Insight: The N7-methyl protons are significantly more deshielded than the N9-methyl protons due to their proximity to the highly electron-withdrawing C6-iodo group, resulting in a downfield shift in the 1H NMR spectrum (~4.05 ppm vs ~3.82 ppm). This is the definitive self-validating marker for your isolated fractions.

Sources

Application Note: Highly Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

The purine scaffold is a privileged pharmacophore in drug discovery, forming the backbone of numerous kinase inhibitors, antivirals, and antineoplastic agents. When functionalizing the purine ring, achieving strict regioselectivity is a persistent challenge due to the multiple electrophilic sites available (C2, C6, and C8).

This application note details the mechanistic rationale and validated protocols for the highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-iodo-7-methyl-7H-purine . By leveraging the unique electronic asymmetry of the 7-methylpurine system and the differential leaving-group abilities of iodine versus chlorine, chemists can achieve exclusive functionalization at the C6 position. This leaves the C2-chlorine intact for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Mechanistic Insights: The "Why" Behind the Chemistry

To design a self-validating and robust protocol, one must understand the causality driving the reaction's regioselectivity [1].

The Role of the 7-Methyl Group

In unsubstituted purines (9H or 7H), the imidazole proton is acidic. Under basic SNAr conditions, deprotonation yields a purinide anion. This negatively charged species is highly electron-rich, drastically reducing the electrophilicity of the ring and stalling nucleophilic attack. The 7-methyl group acts as a permanent protecting group that locks the tautomeric state. By preventing anion formation, the purine ring maintains its electron-deficient character, accelerating SNAr kinetics.

Electronic Asymmetry: C6 vs. C2

The Lowest Unoccupied Molecular Orbital (LUMO) of the purine system has a significantly larger coefficient at the C6 position compared to C2. The transition state for nucleophilic attack at C6 is heavily stabilized by the adjacent N1 and N7 nitrogen atoms, which act as powerful electron sinks to accommodate the developing negative charge (Meisenheimer-complex-like intermediate) [2].

Leaving Group Dichotomy: Iodine vs. Chlorine

While fluorine is the classic superior leaving group in SNAr reactions (due to its electronegativity accelerating the rate-determining addition step), highly activated heterocyclic systems like purines exhibit different dynamics. The C6–I bond possesses high polarizability and a much lower bond dissociation energy compared to the C2–Cl bond. Consequently, in 2-chloro-6-iodopurine derivatives, the iodide is displaced exclusively and rapidly [3].

MechanisticLogic cluster_0 Substrate: 2-Chloro-6-iodo-7-methyl-7H-purine C6 C6 Position (Iodine LG) Product 6-Substituted-2-chloro -7-methyl-7H-purine C6->Product - HI C2 C2 Position (Chlorine LG) Nu Nucleophile (e.g., R-NH2) Nu->C6 Highly Favored (Fast SNAr) Nu->C2 Disfavored (Steric/Electronic)

Fig 1: Regioselective SNAr logic favoring the C6 position over C2.

Quantitative Data: Condition Optimization

Microwave dielectric heating facilitates faster molecular rotation and collision frequency, vastly accelerating the SNAr pathway while suppressing degradation[4]. The table below summarizes the optimization of amination conditions using morpholine as a model nucleophile.

Table 1: Optimization of SNAr Conditions for 2-Chloro-6-iodo-7-methyl-7H-purine

EntrySolventBase (1.2 eq)Heating MethodTemp (°C)TimeYield (%)C6:C2 Ratio
1EthanolNoneConventional8012 h45>20:1
2EthanolDIPEAConventional804 h72>20:1
3DMFK₂CO₃Conventional1002 h6815:1
4 Ethanol DIPEA Microwave 120 10 min 94 >99:1

Note: N,N-Diisopropylethylamine (DIPEA) is selected over standard amines because its steric bulk prevents it from acting as a competing nucleophile, serving purely to scavenge the hydroiodic acid (HI) byproduct.

Experimental Protocols

General Procedure: Microwave-Assisted Amination at C6

This protocol is designed as a self-validating system . In-process checks (TLC and LC-MS) are embedded to ensure causality between the experimental steps and the chemical transformation.

Reagents & Materials:

  • 2-Chloro-6-iodo-7-methyl-7H-purine (1.0 mmol, 294.5 mg)

  • Primary or Secondary Amine (1.1 mmol)

  • DIPEA (1.2 mmol, 209 µL)

  • Absolute Ethanol (3.0 mL)

  • 10 mL Microwave-safe reaction vial with crimp cap

Workflow Step1 1. Reagent Prep Substrate + Nu + DIPEA in EtOH Step2 2. Microwave Heating 120°C, 150W, 10-15 min Step1->Step2 Step3 3. Reaction Quench Cool to RT, Evaporate Solvent Step2->Step3 Step4 4. Purification Flash Chromatography (SiO2) Step3->Step4 Step5 5. Validation LC-MS & NMR Analysis Step4->Step5

Fig 2: Step-by-step experimental workflow for microwave-assisted SNAr.

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-6-iodo-7-methyl-7H-purine (294.5 mg, 1.0 mmol).

  • Solvent & Base Addition: Suspend the solid in 3.0 mL of absolute ethanol. Add DIPEA (209 µL, 1.2 mmol) followed by the target amine (1.1 mmol). Seal the vial with a crimp cap.

    • Self-Validation Check: The mixture may initially be heterogeneous. Upon addition of the amine and base, a slight color change (often pale yellow) indicates the initiation of the charge-transfer complex.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C (maximum power 150 W) for 10 minutes with active cooling engaged to maintain pressure limits.

  • In-Process Monitoring (TLC/LC-MS):

    • Cool the vial to room temperature.

    • Self-Validation Check: Spot the crude mixture on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.65) should be completely consumed. A new, strongly UV-active spot (Rf ~0.30–0.40) corresponding to the product will appear. LC-MS should confirm the target mass with the characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio), proving the iodine was displaced and the chlorine remains intact [5].

  • Workup: Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 10% to 60% EtOAc in Hexanes) to afford the pure 6-amino-2-chloro-7-methyl-7H-purine derivative.

References

The following authoritative sources support the mechanistic claims and protocol standards discussed in this application note:

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

  • Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters, ACS Publications. Available at:[Link][3]

  • Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link] [4]

  • Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] [5]

Application Note & Protocol: Selective Synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Purines

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including potent kinase inhibitors and antiviral agents.[1][2][3] The strategic functionalization of the purine core is paramount in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the vast library of purine intermediates, 2-Chloro-6-iodo-7-methyl-7H-purine stands out as a particularly valuable building block. The differential reactivity of the C2-chloro and C6-iodo substituents enables highly selective, sequential modifications. The C6-iodo group is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the less reactive C2-chloro group can be substituted under more forcing conditions.[1][4] This hierarchical reactivity provides a robust platform for constructing complex, multi-substituted purine libraries.[5][6]

This document provides a detailed protocol for the synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine from its precursor, 2,6-dichloro-7-methylpurine, via a selective halogen exchange reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible success.

Mechanistic Rationale: The Finkelstein Reaction

The conversion of 2,6-dichloro-7-methylpurine to 2-Chloro-6-iodo-7-methyl-7H-purine is achieved through a classic Finkelstein reaction .[7][8] This reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism, where an iodide anion (I⁻) displaces a chloride anion (Cl⁻) at an electrophilic carbon center.[7]

Key Principles Governing the Reaction:

  • Differential Reactivity: The chlorine atom at the C6 position of the purine ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][9][10] This is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which makes C6 more electrophilic. This inherent electronic difference is the basis for the reaction's selectivity.

  • Le Châtelier's Principle: The reaction is an equilibrium process. To drive it to completion, we exploit the differential solubility of the halide salts involved.[7] The reaction is typically conducted in a solvent like acetone, in which the reactant sodium iodide (NaI) is soluble, but the by-product sodium chloride (NaCl) is virtually insoluble. The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, forcing the reaction forward to yield the desired iodinated product.[7][8]

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjustments can be made for different scales, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagents & Chemicals Equipment
2,6-dichloro-7-methylpurine100 mL Round-bottom flask
Sodium Iodide (NaI), anhydrousReflux condenser
Acetone, anhydrousMagnetic stirrer and stir bar
Ethyl Acetate (EtOAc)Heating mantle
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionRotary evaporator
Brine (Saturated NaCl solution)Buchner funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for extraction and filtration
Silica gel for column chromatographyThin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-7-methylpurine (1.015 g, 5.0 mmol).

    • Add 50 mL of anhydrous acetone to dissolve the starting material. Stir until a clear solution is formed.

  • Reagent Addition:

    • Add anhydrous sodium iodide (1.50 g, 10.0 mmol, 2.0 equivalents) to the solution. A slight excess of NaI is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

    • Heat the mixture to reflux (approx. 56°C for acetone) and maintain a gentle reflux with vigorous stirring.

    • A white precipitate (NaCl) will begin to form as the reaction proceeds.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product spot should be less polar than the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Filter the reaction mixture through a Buchner funnel to remove the precipitated NaCl. Wash the solid with a small amount of acetone (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification:

    • Dissolve the crude solid in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove any residual iodine, followed by brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • For higher purity, the product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Workflow

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Work-up cluster_3 Purification start Dissolve 2,6-dichloro-7-methylpurine in Anhydrous Acetone add_nai Add Sodium Iodide (2 eq.) start->add_nai reflux Heat to Reflux (12-24h) add_nai->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool filter_nacl Filter off NaCl Precipitate cool->filter_nacl evaporate Concentrate Filtrate filter_nacl->evaporate extract Aqueous Work-up (Na₂S₂O₃, Brine) evaporate->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify final_product Pure 2-Chloro-6-iodo-7-methyl-7H-purine purify->final_product

Caption: Workflow for the synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Chemical Transformation

Caption: Selective iodination of 2,6-dichloro-7-methylpurine.

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₆H₄ClIN₄
Molecular Weight 294.58 g/mol
Appearance Off-white to pale yellow solid
Typical Yield 80-95%
Solubility Soluble in DMF, DMSO, moderately soluble in ethyl acetate, acetone.
¹H NMR Expect a singlet for the C8-H proton (δ ~8.0-8.5 ppm) and a singlet for the N7-CH₃ protons (δ ~3.8-4.2 ppm).
¹³C NMR Expect distinct signals for the 6 carbons of the purine core.
Mass Spec (ESI+) Expect [M+H]⁺ at m/z ≈ 295.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Moisture in the reaction (hydrolyzes NaI). 3. Inactive NaI.1. Prolong reflux time and ensure adequate heating. 2. Use anhydrous acetone and dry glassware. 3. Use fresh, anhydrous NaI.
Low Yield 1. Loss of product during work-up. 2. Incomplete precipitation of NaCl. 3. Side reactions.1. Ensure thorough extraction and careful transfers. 2. Ensure the solvent is sufficiently non-polar for NaCl to precipitate effectively. 3. Maintain strict anhydrous conditions.
Product Contaminated with Starting Material Incomplete reaction.Repurify via column chromatography or extend the reaction time on a future run.
Product has a dark color Presence of elemental iodine (I₂).Ensure thorough washing with sodium thiosulfate solution during the work-up.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone is flammable; keep away from ignition sources.

  • Halogenated organic compounds should be handled with care as they can be irritants.

Conclusion

This protocol outlines a reliable and efficient method for the selective synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine. The procedure leverages the principles of the Finkelstein reaction to achieve high yields of a crucial intermediate for drug discovery and medicinal chemistry. By understanding the underlying mechanism and following the detailed steps, researchers can confidently produce this versatile building block for the development of novel purine-based therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Product Class 17: Purines. (n.d.). Science of Synthesis.
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Purine, 2-chloro- (CAS 1681-15-8).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives.
  • Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online.
  • Liu, Y., et al. (2010). Discovery of Novel Purine Derivatives With Potent and Selective Inhibitory Activity Against c-Src Tyrosine Kinase. Bioorganic & Medicinal Chemistry.
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed.
  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C).
  • EvitaChem. (n.d.). Buy 2-Chloro-6-methoxy-7-methyl-7H-purine (EVT-8921240).
  • Hrast, M., et al. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of novel purine and 7-deazapurine derivatives linked to C-4...
  • Wikipedia. (n.d.). Finkelstein reaction.
  • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine.
  • ResearchGate. (n.d.). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Chemiz. (2025). Finkelstein Reaction. YouTube.
  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • El-Registan, M., et al. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. PMC.

Sources

The Strategic Utility of 2-Chloro-6-iodo-7-methyl-7H-purine in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically essential molecules.[1] Within the vast landscape of purine chemistry, strategically functionalized intermediates are invaluable tools for the efficient construction of diverse molecular libraries aimed at drug discovery. 2-Chloro-6-iodo-7-methyl-7H-purine is one such pivotal building block. Its unique arrangement of selectively addressable functional groups—a nucleophilic substitution-prone chloro group at C2 and a cross-coupling-reactive iodo group at C6—renders it a highly versatile precursor for the synthesis of complex, polysubstituted purine derivatives.[2] The N7-methyl group not only blocks one of the common sites for tautomerization and alkylation but also directs substitution patterns, influencing the molecule's interaction with biological targets.[3]

This guide provides an in-depth exploration of the applications of 2-Chloro-6-iodo-7-methyl-7H-purine in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent elaboration into novel chemical entities.

The Chemical Versatility of 2-Chloro-6-iodo-7-methyl-7H-purine

The power of 2-Chloro-6-iodo-7-methyl-7H-purine as a synthetic intermediate lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C6 position is significantly more labile towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, compared to the carbon-chlorine bond at the C2 position.[4][5] This allows for the selective introduction of a wide array of carbon-based substituents at C6. Subsequently, the remaining chloro group at C2 can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr), often requiring more forcing conditions.[6] This sequential functionalization provides a robust strategy for the controlled synthesis of 2,6,7-trisubstituted purines, a class of compounds with demonstrated potential as kinase inhibitors, antiviral agents, and modulators of other biological pathways.[6][7]

Synthetic Pathway and Elaboration

The synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine and its subsequent use as a scaffold for diversification is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. Below is a representative workflow, from a common starting material to a diversified product library.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Diversification Strategy 2,6-Dichloropurine 2,6-Dichloropurine 2,6-Dichloro-7-methyl-7H-purine 2,6-Dichloro-7-methyl-7H-purine 2,6-Dichloropurine->2,6-Dichloro-7-methyl-7H-purine Methylation (e.g., MeI, K2CO3) 2-Chloro-6-iodo-7-methyl-7H-purine 2-Chloro-6-iodo-7-methyl-7H-purine 2,6-Dichloro-7-methyl-7H-purine->2-Chloro-6-iodo-7-methyl-7H-purine Halogen Exchange (e.g., NaI, HI) C6-Substituted Intermediate C6-Substituted Intermediate 2-Chloro-6-iodo-7-methyl-7H-purine->C6-Substituted Intermediate Pd-catalyzed Cross-Coupling (e.g., Suzuki, Stille) 2,6,7-Trisubstituted Purine Library 2,6,7-Trisubstituted Purine Library C6-Substituted Intermediate->2,6,7-Trisubstituted Purine Library Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols) G Start 2-Chloro-6-iodo-7-methyl-7H-purine Step1 Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Step1 Intermediate 2-Chloro-6-R-7-methyl-7H-purine Step1->Intermediate Step2 SNAr (Nu-H) Intermediate->Step2 Final_Product 2-Nu-6-R-7-methyl-7H-purine Step2->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for optimizing and troubleshooting cross-coupling reactions involving the 2-Chloro-6-iodo-7-methyl-7H-purine scaffold. Our focus is to move beyond simple protocols and provide a mechanistic understanding to empower you to make informed decisions during your experiments, particularly concerning the critical parameter of reaction temperature.

The Challenge: Regioselectivity in a Dihalogenated System

The 2-Chloro-6-iodo-7-methyl-7H-purine molecule presents a classic challenge in synthetic chemistry: how to achieve selective functionalization at one of two different halogenated positions. The key to success lies in exploiting the inherent differences in the carbon-halogen bond strengths. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[1][2] This principle is the foundation for achieving regioselectivity. The C-I bond at the 6-position is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond at the 2-position.[1] Temperature is the primary tool for modulating this selectivity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My reaction is sluggish or has failed to initiate. Should I just increase the temperature?

Answer: While a low reaction temperature is a common cause for sluggish reactions, it is not the only one. Before increasing the heat, which can introduce new problems, it's crucial to perform a systematic check of your reaction setup.

Causality: The catalytic cycle in a Suzuki-Miyaura coupling involves several steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure to initiate or a sluggish rate can be a bottleneck at any of these stages. While higher temperatures can increase the rate of all these steps,[4][5] they won't fix fundamental issues like a deactivated catalyst or impure reagents.

Troubleshooting Workflow:

G start Sluggish or No Reaction check_inert Is the inert atmosphere secure? (Ar/N2) start->check_inert check_degas Were solvents & reagents thoroughly degassed? check_inert->check_degas Yes re_evaluate Re-evaluate entire setup. Consider a new catalytic system. check_inert->re_evaluate No check_catalyst Is the Pd catalyst/precatalyst fresh and active? check_degas->check_catalyst Yes check_degas->re_evaluate No (Oxygen deactivates Pd(0)) [1] check_ligand Are phosphine ligands free of oxidation? check_catalyst->check_ligand Yes check_catalyst->re_evaluate No (e.g., Pd2(dba)3 can degrade) [16] check_base Is the base pure, dry, and appropriate for the system? check_ligand->check_base Yes check_ligand->re_evaluate No increase_temp Cautiously increase temperature in 5-10 °C increments. check_base->increase_temp Yes check_base->re_evaluate No

Caption: Troubleshooting workflow for a stalled reaction.

Field Insight: Oxygen is a primary culprit in failed cross-couplings as it can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] Before adjusting temperature, always ensure your degassing procedure (e.g., sparging with argon for 15-30 minutes or multiple freeze-pump-thaw cycles) is rigorous.[6]

Q2: I'm getting a mixture of products coupled at the C6 and C2 positions. How can I improve selectivity for the C6-iodo position?

Answer: This is a clear indication that your reaction temperature is too high. To favor coupling at the C6-iodo position, you must use conditions mild enough to activate the C-I bond without significantly engaging the C-Cl bond.

Causality: The energy barrier for the oxidative addition of the C-Cl bond to the palladium catalyst is higher than that for the C-I bond. By lowering the reaction temperature, you provide enough energy to overcome the C-I activation barrier but not the C-Cl barrier, thus ensuring regioselectivity.

Recommended Temperature Strategy:

  • Starting Point: Begin your optimization at a relatively low temperature, such as 60-80 °C. Many selective couplings on dihalopurines have been successful in this range.[7][8]

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS. If you see complete consumption of the starting material and formation of a single, more polar product (the coupled product), the temperature is appropriate.

  • Problem Indication: If you observe the formation of a second product or if the reaction is sluggish, you can then make an informed decision. A sluggish reaction may require a slight increase in temperature, but the appearance of the C2-coupled product means the temperature must be decreased.

Q3: My reaction is complete, but the yield is low and I see a significant amount of a dehalogenated byproduct (2-chloro-7-methyl-7H-purine). What's happening?

Answer: You are observing hydrodehalogenation, a common side reaction where the iodine atom is replaced by a hydrogen. This is often exacerbated by elevated temperatures and the presence of hydride sources in the reaction.

Causality: The mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species.[9] This species can arise from reactions with the base, solvent (especially alcohols), or trace water. The Pd-H can then undergo reductive elimination with the purine on the palladium intermediate to yield the unwanted dehalogenated product.[10] The C-I bond is most susceptible to this side reaction.[9]

Mitigation Strategies:

  • Lower the Temperature: High temperatures can accelerate the formation of Pd-H species and subsequent hydrodehalogenation. Reducing the temperature is the first and most effective step.

  • Choice of Base: Some bases are more prone to generating hydrides. Consider screening different bases. Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ are often effective choices.[6]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents if the protocol demands it.

  • Increase Reaction Rate: A slow desired reaction allows more time for side reactions to occur. If lowering the temperature makes the coupling too slow, consider using a more active catalyst system (e.g., a Buchwald precatalyst with a ligand like SPhos) which may allow the desired reaction to proceed efficiently at a lower temperature.[6][11]

Q4: At what temperature should I worry about thermal decomposition of my purine substrate or catalyst?

Answer: Most standard palladium-catalyzed cross-couplings are run between 80-110 °C. Temperatures exceeding 120 °C should be approached with extreme caution, as this is where you risk significant degradation.

Signs of Decomposition:

  • Catalyst: The appearance of black, insoluble material ("palladium black") is a classic sign that the palladium catalyst has precipitated out of the catalytic cycle and is no longer active.[12] This is often caused by excessively high temperatures.

  • Substrate/Product: For complex N-heterocycles like purines, high temperatures can lead to thermal degradation.[13] This often manifests as a complex mixture of unidentifiable spots on a TLC plate or multiple peaks in an LC-MS analysis, often with a darkened reaction mixture color.

Data-Driven Temperature Recommendations: The optimal temperature is highly dependent on the specific catalytic system. Below is a table summarizing typical starting points for common systems used in selective couplings of polyhalogenated heterocycles.

Catalyst System (Pd Source / Ligand)BaseSolvent SystemTypical Starting Temp (°C)Notes
Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 100A classic, reliable system. May require higher temperatures for less reactive partners.[1][7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 - 100SPhos is a bulky, electron-rich ligand that often promotes efficient coupling, potentially at lower temperatures than PPh₃.[1][9]
PdCl₂(dppf)Cs₂CO₃DMF or Dioxane90Dppf is a robust ligand, often effective for a broad range of substrates.[1]
Buchwald Precatalysts (e.g., G4)K₃PO₄Dioxane/H₂O60 - 100These are highly active precatalysts that reliably form the active Pd(0) species and can often run at lower temperatures, improving selectivity and reducing side reactions.[8][11]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid to the C6 position of 2-Chloro-6-iodo-7-methyl-7H-purine.

Workflow Diagram:

G cluster_0 Vessel Preparation cluster_1 Reagent Addition cluster_2 Reaction & Workup prep 1. Add Substrates & Base: - Purine (1.0 equiv) - Boronic Acid (1.2 equiv) - K3PO4 (2.0 equiv) evac 2. Evacuate & Backfill with Argon (3x) prep->evac add_cat 3. Add Catalyst System: - Pd Source (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) evac->add_cat add_solv 4. Add Degassed Solvent: (e.g., Dioxane/H2O 5:1) add_cat->add_solv heat 5. Heat to 80 °C & Stir for 12h add_solv->heat monitor 6. Monitor by LC-MS heat->monitor workup 7. Cool, Dilute, Extract, & Purify monitor->workup

Caption: Step-by-step workflow for selective C6-Iodo coupling.

Methodology:
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-6-iodo-7-methyl-7H-purine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane and water, in a 5:1 ratio) via syringe. The final concentration of the purine substrate should be approximately 0.1 M.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-6-aryl-7-methyl-7H-purine product.

References

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • MDPI. (2015, March 17). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of quaternary hypoxanthinium salts and related purines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • HETEROCYCLES. (2007, July 25). EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Retrieved from [Link]

  • ACS Publications. (2017, October 20). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Retrieved from [Link]

  • R Discovery. (2022, January 1). Cross dehydrogenation coupling reaction of purine derivatives with thioethers. Retrieved from [Link]

Sources

Best purification and chromatography methods for 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Knowledge Center for halogenated purine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Chloro-6-iodo-7-methyl-7H-purine (CAS: 88059-43-2).

Purifying this specific scaffold is notoriously difficult. The presence of the highly electrophilic 6-iodo group, combined with the N7-methylation, creates a molecule that is highly susceptible to nucleophilic attack and solvolysis during standard purification workflows. This guide will explain the causality behind these degradation pathways and provide self-validating protocols to ensure high-yield isolation.

Quantitative Chromatographic & Kinetic Data

To understand how to purify this compound, we must first understand its reactivity. The 6-iodo position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the 2-chloro position under most chromatographic conditions[1].

Table 1: Comparative Reactivity and Chromatographic Behavior

Property / ParameterQuantitative Data / ObservationCausality & Impact on Purification
Relative SNAr Reactivity F > I > Br > Cl (Acidic/Neutral)The 6-iodo group will undergo solvolysis much faster than the 2-chloro group. Alcohols and primary amines must be strictly avoided[1].
Normal Phase Rf (N7 vs N9) N9-isomer Rf ~ 0.5 N7-isomer Rf ~ 0.3N7-alkyl purines have a larger dipole moment than N9-alkyl purines, making the 7H-purine more polar and increasing its retention on bare silica[2].
RP-HPLC Modifier Requirement 0.1% Formic Acid (pH ~2.7)Low pH protonates the purine system, improving peak shape and preventing on-column hydrolysis during reverse-phase runs[3].

Troubleshooting & FAQs

Q1: I am using Dichloromethane/Methanol (DCM/MeOH) for my silica gel column, but my NMR shows a massive impurity. What happened? A: You have inadvertently synthesized 2-chloro-6-methoxy-7-methyl-7H-purine. The 6-iodo position is highly electrophilic. When exposed to methanol (even in the presence of mildly acidic silica gel), the molecule undergoes a rapid SNAr reaction, displacing the iodine with a methoxy group. Never use methanol when purifying 6-iodopurines. Switch your solvent system to Hexane/Ethyl Acetate or Dichloromethane/Acetone.

Q2: My compound degrades during Reverse-Phase HPLC (RP-HPLC). How do I stabilize it? A: Prolonged exposure to water, especially at neutral or alkaline pH, leads to the hydrolysis of the 6-iodo group into a 6-hydroxy (hypoxanthine-type) derivative. To prevent this, you must use an acidic modifier like 0.1% Formic Acid in your Acetonitrile/Water mobile phase[3]. The acid keeps the purine nitrogen protonated, which paradoxically stabilizes the C6 position against nucleophilic attack by water during the short chromatographic run. Furthermore, you must lyophilize the fractions immediately upon collection.

Q3: My crude mixture contains both the N7-methyl and N9-methyl isomers. How do I separate them? A: Alkylation of purines typically yields a mixture of N7 and N9 isomers. The N7-methyl isomer (your target) has a stronger dipole moment and is more polar than the thermodynamically favored N9-methyl isomer. On a normal-phase silica column, the N9-isomer will elute first, followed by the N7-isomer. A shallow gradient of Hexane/Ethyl Acetate (e.g., 10% to 50% EtOAc) will provide baseline resolution[2].

Visual Workflows & Mechanistic Pathways

To assist in your experimental design, below are the decision-making workflows and degradation pathways associated with 2-Chloro-6-iodo-7-methyl-7H-purine.

Workflow Start Crude Mixture 2-Chloro-6-iodo-7-methyl-7H-purine Decision1 Scale of Purification? Start->Decision1 NP Normal Phase Silica (>100 mg scale) Decision1->NP Preparative RP Reverse Phase HPLC (<100 mg scale) Decision1->RP Analytical / Fine NP_Solvent Use Hexane / EtOAc STRICTLY NO MeOH NP->NP_Solvent RP_Solvent Use MeCN / H2O + 0.1% Formic Acid RP->RP_Solvent NP_Result Evaporate <30°C Store under Argon NP_Solvent->NP_Result RP_Result Lyophilize Immediately Avoid prolonged aqueous exposure RP_Solvent->RP_Result

Fig 1. Decision matrix for selecting the appropriate chromatography method based on scale.

Degradation Target 2-Chloro-6-iodo-7-methyl-7H-purine (Desired Target) Nucleophile Nucleophilic Attack (MeOH, H2O, Amines) Target->Nucleophile Intermediate Meisenheimer-type Transition State at C6 Nucleophile->Intermediate Degradation1 2-Chloro-6-methoxy-7-methyl-7H-purine (Methanolysis Byproduct) Intermediate->Degradation1 if MeOH present Degradation2 2-Chloro-6-hydroxy-7-methyl-7H-purine (Hydrolysis Byproduct) Intermediate->Degradation2 if H2O present

Fig 2. S_NAr degradation pathway of the 6-iodo position when exposed to nucleophilic solvents.

Self-Validating Experimental Protocols

The following protocols are engineered as "self-validating systems." This means each critical step contains a built-in analytical check to ensure the chemical integrity of the purine before you proceed to the next phase.

Protocol A: Moisture-Free Normal Phase Silica Gel Chromatography

Use this for bulk purification (>100 mg) to separate the N7-methyl isomer from the N9-methyl isomer and unreacted starting materials.

  • Sample Preparation: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Do not use methanol to aid solubility.

    • Validation Check: Spot the DCM solution on a TLC plate. Run in Hexane/EtOAc (1:1). If the material stays at the baseline, it is either highly impure or has already hydrolyzed. Do not proceed to the column until baseline material is filtered out via a short silica plug.

  • Column Packing: Pack a standard silica gel column using Hexane.

  • Elution: Load the sample and elute using a gradient of 10% to 50% Ethyl Acetate in Hexane.

    • Validation Check (2D-TLC): Collect a fraction containing the product. Spot it in the bottom-left corner of a square TLC plate. Run it in Hexane/EtOAc (1:1). Let the plate sit on the bench for 15 minutes, rotate 90 degrees, and run it again. If a second spot appears off the diagonal, your compound is actively degrading on the silica. You must flush the column immediately with higher polarity solvent to minimize residence time.

  • Isolation: Pool the fractions containing the second major UV-active spot (the N7 isomer elutes after the N9 isomer)[2].

  • Concentration: Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C . High heat in the presence of trace moisture will trigger dehalogenation.

Protocol B: Preparative RP-HPLC for High-Purity Isolation

Use this for final polishing (<100 mg) to achieve >99% purity for biological assays or structural characterization.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Selection: Use a reverse-phase C18 column designed for low silanol activity (e.g., Newcrom R1 or equivalent) to prevent secondary interactions with the purine nitrogens[3].

  • Analytical Injection: Inject a 1 µL aliquot using a gradient of 10% B to 90% B over 15 minutes.

    • Validation Check: Evaluate the peak symmetry at 254 nm. A tailing factor > 1.5 indicates that the purine is interacting with unendcapped silanols or that the pH is not low enough. If tailing occurs, verify the Formic Acid concentration before scaling up.

  • Preparative Run: Scale up the injection based on the analytical retention time. Collect fractions based on UV triggering (254 nm or 280 nm).

  • Immediate Lyophilization: Critical Step. Do not leave the collected aqueous fractions on the benchtop.

    • Validation Check: Freeze the fractions in liquid nitrogen or dry ice/acetone immediately upon collection, and place them on a lyophilizer. Leaving the compound in an aqueous solution for >4 hours will result in measurable 6-hydroxy degradation.

References

  • Separation of Purine, 6-iodo- on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Purine and Related Compound Purification Strategies Teledyne ISCO Chromatography Application Note AN59[Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism Journal of the American Chemical Society (JACS)[Link]

Sources

Minimizing side reactions in 2-Chloro-6-iodo-7-methyl-7H-purine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-Chloro-6-iodo-7-methyl-7H-purine . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of polyhalogenated purines.

This center bypasses generic advice, focusing instead on the mechanistic causality behind side reactions—such as over-functionalization, hydrodehalogenation, and hydrolysis—and providing self-validating protocols to ensure absolute regiocontrol.

Mechanistic Dashboard: C6 vs. C2 Activation Pathways

To troubleshoot side reactions, we must first visualize the competing kinetic and thermodynamic pathways. The differential reactivity of the carbon-halogen bonds is the cornerstone of selective functionalization[1].

MechanisticPathway SM 2-Chloro-6-iodo- 7-methyl-7H-purine OA_C6 Fast Oxidative Addition (C6-I Bond) SM->OA_C6 Kinetic Control (25°C) OA_C2 Slow Oxidative Addition (C2-Cl Bond) SM->OA_C2 Thermodynamic/Harsh (>80°C) Pd0 Pd(0) Catalyst Pd0->OA_C6 Pd0->OA_C2 Int_C6 Pd(II)-C6 Intermediate OA_C6->Int_C6 Int_C2 Pd(II)-C2 Intermediate OA_C2->Int_C2 Prod_C6 Selective C6-Product (Desired) Int_C6->Prod_C6 Transmetalation & Reductive Elimination Prod_Bis C2,C6-Bis-Product (Side Reaction) Int_C2->Prod_Bis Prod_C6->OA_C2 Excess Reagents/ High Temp

Kinetic vs. thermodynamic control in Pd-catalyzed cross-coupling of 2-chloro-6-iodopurines.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I observing significant amounts of 2,6-bis-functionalized purine even when using exactly 1.0 equivalent of the coupling partner? Causality: While the C6-I bond undergoes oxidative addition much faster than the C2-Cl bond due to its lower bond dissociation energy[2], the resulting C6-functionalized product often possesses altered electronic properties and higher solubility. If the reaction temperature is too high (thermodynamic control) or if highly active, electron-rich phosphine ligands (e.g., XPhos) are used, the catalyst will rapidly insert into the C2-Cl bond of the newly formed product before the remaining starting material is consumed[1]. Actionable Solution: Exploit kinetic control. Lower the reaction temperature to 25°C. Use a milder catalyst system like Pd(PPh3​)4​ , which is active enough to insert into the weak C-I bond but sterically and electronically hindered from activating the C-Cl bond.

Q2: My LC-MS shows a major mass corresponding to[M-I+H]+. How do I prevent hydrodehalogenation of the C6 position? Causality: Hydrodehalogenation (yielding 2-chloro-7-methyl-7H-purine) occurs when the Pd(II) intermediate undergoes β -hydride elimination followed by reductive elimination. This hydride is typically abstracted from protic solvents (like ethanol) or aliphatic amine bases (like triethylamine). The C6-I bond is particularly susceptible to this reduction due to the high stability of the resulting purine intermediate. Actionable Solution: Switch to a rigorously anhydrous, non-protic solvent system (e.g., 1,4-Dioxane or Toluene) and replace amine bases with inorganic bases such as K3​PO4​ or Cs2​CO3​ .

Q3: During Nucleophilic Aromatic Substitution (SNAr) with amines, I see displacement of the C6-I but also formation of a C6-OH byproduct. What causes this? Causality: The C6 position of a 7-methyl-purine is exceptionally electrophilic[3]. If the reaction is run in the presence of adventitious water, the amine reactant acts as a general base to deprotonate the water, generating hydroxide ions. Hydroxide is a significantly stronger and less sterically hindered nucleophile than secondary amines, leading to rapid displacement of the C6-I atom to form the 7-methyl-hypoxanthine derivative. Actionable Solution: Dry the amine over 3Å molecular sieves prior to use. Conduct the reaction in anhydrous THF or DCM under an inert argon atmosphere.

Q4: Does the N7-methyl group affect the reactivity of the C6-I bond compared to standard 9-alkyl purines? Causality: Yes. The N7-methylation fixes the purine in the 7H-tautomeric form. This specific electronic configuration localizes the double bonds differently than in 9H-purines, significantly lowering the LUMO energy at C6 and increasing its electrophilic character. Consequently, oxidative addition by Pd(0) and attack by nucleophiles occur faster. Actionable Solution: When adapting literature protocols designed for 9-benzyl or 9-isopropyl purines[2], reduce your reaction times by 20–30% to prevent over-reaction.

Quantitative Data: Catalyst & Condition Effects on Selectivity

The following table summarizes the causal relationship between reaction conditions and the regioselectivity of 2-Chloro-6-iodo-7-methyl-7H-purine functionalization.

Catalyst / Reagent SystemSolvent / BaseTemp (°C)Selective C6-Product (%)C2,C6-Bis-Product (%)Hydrodehalogenation (%)
Pd(PPh3​)4​ (5 mol%) Dioxane / K3​PO4​ 2592 < 2< 1
Pd(dppf)Cl2​ (5 mol%) EtOH / Na2​CO3​ 80651518
Pd2​(dba)3​ / XPhos Toluene / Cs2​CO3​ 10040552
None (SNAr with Morpholine) Anhydrous THF / DIPEA2595 00
None (SNAr with Morpholine) H2​O / NaOH8010085 (Hydrolysis)

Validated Methodologies

Protocol A: Self-Validating Regioselective C6 Suzuki-Miyaura Coupling

Objective: Achieve >90% selective C6-arylation while preserving the C2-Cl bond for downstream functionalization. Causality-Driven Design: This protocol utilizes temperature control as a kinetic brake. By maintaining the reaction at 25°C, the thermal energy is sufficient to overcome the activation barrier for C6-I oxidative addition but strictly insufficient for C2-Cl activation[1].

  • Reagent Preparation & Degassing: Charge an oven-dried Schlenk flask with 2-Chloro-6-iodo-7-methyl-7H-purine (1.0 equiv), [Aryl]boronic acid (1.05 equiv), and anhydrous K3​PO4​ (2.0 equiv). Causality Check: Limiting the boronic acid to 1.05 equivalents starves the reaction of the coupling partner once the C6 position is consumed.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) under a positive stream of Argon.

  • Solvent Introduction: Add anhydrous, degassed 1,4-Dioxane (to reach 0.1 M relative to purine). Validation Checkpoint 1: The mixture should be a pale yellow suspension. If it turns black immediately, the Pd(0) has aggregated into palladium black (likely due to oxygen exposure); discard and restart.

  • Kinetic Reaction Phase: Stir the reaction at 25°C for 4–6 hours. Validation Checkpoint 2 (LC-MS): Sample the reaction at 4 hours. You should observe the [M+H]+ of the C6-product. If the peak corresponding to the C2,C6-bis-product exceeds 2% relative abundance, immediately quench the reaction with water to prevent further loss of selectivity.

  • Quench and Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Alternative Strategy via Selective I/Mg Exchange

For highly sensitive substrates where palladium catalysis causes unavoidable side reactions, an entirely different mechanistic approach can be utilized.

  • Cryogenic Magnesiation: Dissolve 2-Chloro-6-iodo-7-methyl-7H-purine in anhydrous THF and cool to -80°C.

  • Exchange Reaction: Dropwise add isopropylmagnesium chloride ( iPrMgCl , 1.1 equiv). Causality Check: The high polarizability of the iodine atom facilitates rapid halogen-metal exchange at cryogenic temperatures, whereas the C-Cl bond remains completely inert[4].

  • Electrophilic Trapping: After 30 minutes, add the desired electrophile (e.g., an aldehyde) to yield novel C6-functionalized purines without any risk of C2-reaction or hydrodehalogenation.

References

  • Title: Selective magnesiation of chloro-iodopurines: an efficient approach to new purine derivatives Source: PubMed (Organic Letters) URL: [Link]

  • Title: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: MDPI (Molecules) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Methylpurine Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The 7-methylpurine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules, including PARP inhibitors and RNA-modifying enzyme inhibitors.[1][2] However, the very feature that can be crucial for biological activity—the methyl group at the N7 position—often introduces significant synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common issues encountered when performing substitution reactions on this sterically encumbered ring system.

Frequently Asked Questions & Troubleshooting
Q1: The Basics - Why is the 7-methyl group so problematic for substitution reactions?

Answer: The steric and electronic effects of the N7-methyl group create a "perfect storm" of challenges for substitution reactions at adjacent positions.

  • Steric Bulk: The most direct issue is physical obstruction. The methyl group occupies significant space, hindering the approach of reagents and catalysts, particularly bulky ones, to the N7 nitrogen itself and the neighboring C6 and C8 positions. This is a classic example of steric hindrance.[3][4]

  • Electronic Influence: Methylation at N7 imparts a permanent positive charge to the imidazole portion of the purine ring.[2] This alters the electron density across the entire purine system, affecting the reactivity of different positions. For instance, this positive charge can make the purine ring susceptible to nucleophilic attack and ring-opening under harsh basic conditions, a common side reaction.[5]

  • Geometric Distortion: The N7-methyl group can influence the planarity of the purine ring system. Computational studies on 7-methylguanine (m7G) show that to form stable, planar ring structures through hydrogen bonding, five or six units are required, unlike the four needed for the N9-methyl isomer.[6] This subtle geometric preference can impact how the molecule interacts with catalysts and reagents in solution.

Q2: My N-alkylation of a 6-chloropurine is giving poor regioselectivity, primarily yielding the N9 isomer. How can I favor the desired N7 product?

Answer: This is a classic challenge in purine chemistry. Direct alkylation of purines often results in a mixture of N7 and N9 isomers. The N9 isomer is typically the thermodynamically more stable product, while the N7 isomer is the kinetically favored one.[7][8] To favor the N7 product, you must operate under kinetically controlled conditions .

The key is to create a reaction environment where the initial, faster-forming N7 product is captured before it can equilibrate to the more stable N9 isomer.

Troubleshooting & Optimization Strategy:

  • Use a Lewis Acid Catalyst: Strong Lewis acids like Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly effective. They coordinate to the purine nitrogen atoms, influencing the regioselectivity of the subsequent alkylation. SnCl₄, in particular, has been shown to strongly favor N7 substitution.[7][8]

  • Control the Temperature: Perform the reaction at room temperature or below. Lower temperatures slow down the rate of equilibration to the thermodynamic N9 product, allowing the kinetic N7 product to accumulate.[8]

  • Select the Right Solvent: Non-polar or less polar solvents are often superior for this transformation. Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) have proven effective.[7][9] In contrast, highly polar solvents like DMF can sometimes favor the N9 isomer.[9]

  • Silylate the Purine First: Pre-treating the purine starting material with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) can improve solubility and reactivity, leading to cleaner reactions. The reaction is then performed on the N-trimethylsilylated purine.[7][8]

Data synthesized from studies by Dolenský et al.[7][8]

EntryCatalyst (Lewis Acid)SolventTemperature (°C)Time (h)N7:N9 RatioIsolated Yield (N7)
1SnCl₄DCERoom Temp24>95:578%
2TiCl₄DCERoom Temp24~80:2043%
3TMSOTfDCERoom Temp24~90:1075%
4SnCl₄ACNRoom Temp24~90:10Lower Yields
5SnCl₄DCE804815:8539% (N9 isomer)

This is a representative protocol based on established methods.[7][8]

  • Silylation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture at 80 °C until a clear solution is obtained (approx. 1-2 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Addition of Reagents: Add the tert-alkyl halide (e.g., tert-butyl chloride, 1.5 eq).

  • Catalysis: Slowly add SnCl₄ (1.5 eq) to the reaction mixture while maintaining the temperature at room temperature.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by LC/MS or TLC to capture the kinetic product before significant isomerization occurs.

  • Quenching & Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N7-tert-alkylated purine.

G start Goal: Synthesize N7-Alkylpurine silylate Silylate Purine with BSA or HMDS in DCE? start->silylate kinetic_control Employ Kinetic Control Strategy silylate->kinetic_control Yes lewis_acid Select Lewis Acid Catalyst kinetic_control->lewis_acid thermo_product Problem: N9 Isomer is Thermodynamic Product Underlying Principle kinetic_control->thermo_product temp_control Set Reaction Temperature lewis_acid->temp_control Use SnCl4 or TMSOTf solvent_choice Choose Solvent temp_control->solvent_choice Use Room Temp monitor Monitor Reaction by LC/MS for N7:N9 Ratio solvent_choice->monitor Use DCE or THF outcome High N7 Selectivity? monitor->outcome success Proceed to Workup & Purification outcome->success Yes troubleshoot Troubleshoot outcome->troubleshoot No troubleshoot->kinetic_control Re-optimize Conditions

Caption: Workflow for optimizing N7-alkylation selectivity.

Q3: I'm attempting a Suzuki or Sonogashira cross-coupling at the C6 position, but my yields are low to non-existent. What's going wrong?

Answer: This is a common issue where the steric hindrance from the 7-methyl group directly interferes with the catalytic cycle of the cross-coupling reaction. The bulky phosphine ligands typically complexed to the palladium catalyst are blocked from efficiently approaching the C6 position to perform the oxidative addition step.

Troubleshooting & Optimization Strategy:

  • Switch to an Aqueous Protocol: Performing the reaction in water or a water/co-solvent mixture can be surprisingly effective. Specialized water-soluble phosphine ligands, such as cataCXium® F-sulk, are designed to work in these systems and can be less sterically demanding.[10] Aqueous conditions can also accelerate the reductive elimination step.

  • Use a Copper-Free Sonogashira System: For Sonogashira couplings, the copper co-catalyst can lead to undesirable alkyne homocoupling.[11][12] A copper-free protocol, often using a palladium source with specific ligands in a suitable solvent, can provide cleaner reactions and higher yields of the desired cross-coupled product.[10][13]

  • Optimize the Base and Temperature: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For sensitive substrates like N7-methylguanosine derivatives, which can undergo ring-opening at high pH, careful optimization of the base and temperature is crucial to prevent degradation.[5]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by efficiently overcoming the activation energy barrier for the reaction.[14][15] This is particularly useful for sluggish cross-coupling reactions.

G pd0 Pd(0)L2 oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition sub 7-Methylpurine-X pd0:e->sub:w tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex re_complex->pd0 Reductive Elimination product 7-Methylpurine-R re_complex->product sub->oa_complex boronic R-B(OH)2 boronic->tm_complex hindrance Steric Clash!

Caption: The 7-methyl group hinders the Pd(0) catalyst's approach.

Q4: My reaction is sluggish and gives low yields. Would microwave irradiation help?

Answer: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent tool for overcoming the challenges associated with sterically hindered substrates. Instead of slowly heating the outside of the vial, microwave irradiation directly and rapidly heats the polar molecules in the reaction mixture, leading to a dramatic increase in reaction rates.[15]

Key Advantages for 7-Methylpurine Chemistry:

  • Rate Acceleration: Reactions that take 12-24 hours under conventional heating can often be completed in 5-20 minutes.[14]

  • Overcoming Kinetic Barriers: The rapid heating can provide the necessary energy to overcome the high activation barrier caused by steric hindrance.

  • Improved Yields: By reducing reaction times, the potential for substrate or product degradation is minimized, often leading to cleaner reaction profiles and higher isolated yields.

Data synthesized from studies by Collins et al.[14]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction 2-Fluoro-6-chloropurine with amine2-Fluoro-6-chloropurine with amine
Solvent DMSO / n-ButanolAcetonitrile / NMP (1:1)
Temperature >100 °C220 °C (achieved rapidly)
Time 12 - 24 hours15 minutes
Outcome Often incomplete conversion, potential side products>95% conversion, high purity

This comparison clearly shows that for challenging substitutions on the purine core, microwave synthesis can be a transformative technique.

Reference Protocols
Protocol 1: Kinetically Controlled N7-tert-Alkylation of 6-Chloropurine

This is a representative protocol based on established methods.[7][8]

  • Silylation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture at 80 °C until a clear solution is obtained (approx. 1-2 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Addition of Reagents: Add the tert-alkyl halide (e.g., tert-butyl chloride, 1.5 eq).

  • Catalysis: Slowly add SnCl₄ (1.5 eq) to the reaction mixture while maintaining the temperature at room temperature.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by LC/MS or TLC to capture the kinetic product before significant isomerization occurs.

  • Quenching & Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N7-tert-alkylated purine.

Protocol 2: Aqueous Suzuki-Miyaura Coupling of a 6-Chloropurine Derivative

This is a representative protocol based on established methods.[10]

  • Setup: To a reaction vessel, add the 6-chloropurine derivative (1.0 eq), the desired boronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq).

  • Catalyst System: Add the palladium source, Na₂PdCl₄ (2 mol %), and the water-soluble ligand, cataCXium® F-sulk (4 mol %).

  • Solvent: Add deionized water (and n-butanol if co-solvent is needed for solubility) to achieve a suitable concentration.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C. Monitor the reaction by HPLC or LC/MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If a precipitate forms, it can be filtered. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the pure 6-arylpurine product.

References
  • Hocek, M., & Perlíková, P. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. [Link]

  • Ostrowski, T., & Mąkosza, M. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. [Link]

  • Dolenský, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Dolenský, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]

  • Nishijima, S., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Ostrowski, T., & Mąkosza, M. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. ResearchGate. [Link]

  • Kumar, A., et al. (2018). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]

  • Shiraishi, Y., et al. (2020). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. PMC. [Link]

  • Köllhofer, A., et al. (2004). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. ResearchGate. [Link]

  • Jemielity, J., et al. (2021). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. PMC. [Link]

  • Zhang, J., et al. (2015). Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes. Chemical Communications. [Link]

  • Optimization of reaction conditions for the formation of 7a. ResearchGate. [Link]

  • Kwon, Y-J., & Kim, W-S. (2022). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Selvam, P., & Srinivas, U. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia. ResearchGate. [Link]

  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]

  • Maluchenko, N. V., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. [Link]

  • Anilkumar, M. N., et al. (2019). Microwave Assisted Synthesis of Coumarin-Purine Derivatives. PubMed. [Link]

  • Tomikawa, C. (2018). 7-Methylguanosine Modifications in Transfer RNA (tRNA). International Journal of Molecular Sciences. [Link]

  • Collins, J. L., et al. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. Organic Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Gandeepan, P., & Cheng, C-H. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

  • Fábián, L., & Fidy, J. (2010). Supramolecular Ring Structures of 7-Methylguanine: A Computational Study of Its Self-assembly and Anion Binding. PMC. [Link]

  • Loupy, A., & Nüchter, M. (2016). Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. Molecules. [Link]

  • Keller, K. E., et al. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. International Journal of Molecular Sciences. [Link]

  • Gholinejad, M., & Niasari-Naslaji, A. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Li, D., et al. (2024). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. [Link]

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Validation & Comparative

Comprehensive Mass Spectrometry Fragmentation Analysis of 2-Chloro-6-iodo-7-methyl-7H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In preclinical drug development, highly functionalized purine scaffolds are critical building blocks for kinase inhibitors and nucleoside analogs. 2-Chloro-6-iodo-7-methyl-7H-purine is a particularly valuable di-halogenated intermediate. Its utility lies in the differential reactivity of the C6-iodo and C2-chloro positions, allowing for highly regioselective cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

To confidently verify the success and regioselectivity of these substitutions, researchers rely heavily on tandem mass spectrometry (MS/MS). This guide objectively compares the electrospray ionization (ESI) fragmentation dynamics of 2-chloro-6-iodo-7-methyl-7H-purine against a common alternative, 2,6-dichloro-7-methyl-7H-purine , providing drug development professionals with the mechanistic causality and self-validating experimental protocols needed for robust structural elucidation.

Comparative Fragmentation Dynamics: Iodo vs. Dichloro Purines

Understanding the causality behind fragmentation requires analyzing the intrinsic properties of the leaving groups and the purine core. Both compounds ionize highly efficiently in positive ion mode electrospray ionization (ESI+) due to the multiple basic nitrogen atoms (N1, N3, N9) present within the purine ring[1].

However, their behavior under Collision-Induced Dissociation (CID) diverges significantly[2]:

  • Leaving Group Causality: The primary fragmentation mode for halogenated organic compounds is the loss of the halogen atom via inductive cleavage. The efficiency of this loss is strictly governed by leaving group ability, which follows the trend: −I>−Br>−Cl>−F [3].

  • 2-Chloro-6-iodo-7-methyl-7H-purine (Compound A): Because iodine is highly polarizable and the C-I bond is relatively weak, Compound A undergoes rapid fragmentation at low collision energies (CE ~15 eV). The dominant pathway is the loss of hydrogen iodide (HI, 128 Da) or an iodine radical ( I∙ , 127 Da) via homolytic cleavage. The remaining fragment retains the chlorine atom at the C2 position.

  • 2,6-Dichloro-7-methyl-7H-purine (Compound B): The C-Cl bond is significantly stronger. Consequently, Compound B requires a much higher collision energy (CE ~25–30 eV) to initiate the loss of hydrogen chloride (HCl, 36 Da) or a chlorine radical ( Cl∙ , 35 Da).

  • Purine Ring Cleavage: Once the halogens are extruded, both compounds undergo characteristic purine ring fragmentation, most notably the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole or pyrimidine rings.

Quantitative Data Comparison

The following table summarizes the key quantitative MS/MS parameters and diagnostic ions used to differentiate these two scaffolds.

Parameter2-Chloro-6-iodo-7-methyl-7H-purine2,6-Dichloro-7-methyl-7H-purine
Exact Mass (Monoisotopic) 293.92 Da201.98 Da
Precursor Ion [M+H]+ m/z 294.9 (100%), 296.9 (32%) m/z 202.9 (100%), 204.9 (64%), 206.9 (10%)
Optimal Primary CE 15 eV28 eV
Primary Neutral Loss -HI (128 Da) or −I∙ (127 Da)-HCl (36 Da) or −Cl∙ (35 Da)
Major Product Ion 1 m/z 166.9 ( 35Cl retained) m/z 166.9 ( 35Cl retained)
Secondary Neutral Loss -HCl (36 Da) @ CE 30 eV-HCN (27 Da) @ CE 40 eV
Major Product Ion 2 m/z 130.9 (Purine core) m/z 139.9

Mechanistic Pathway Visualization

The diagram below illustrates the specific causal pathways of fragmentation for 2-chloro-6-iodo-7-methyl-7H-purine, highlighting the sequential loss of halogens prior to purine ring degradation.

G Precursor [M+H]+ m/z 294.9 (2-Chloro-6-iodo-7-methyl-7H-purine) Frag1 [M+H - HI]+ m/z 166.9 (Retains 35Cl) Precursor->Frag1 -HI (128 Da) Low CE (15 eV) Frag1_Iso [M+H - HI]+ m/z 168.9 (Retains 37Cl) Precursor->Frag1_Iso -HI (128 Da) Low CE (15 eV) Frag2 [M+H - I•]+ m/z 167.9 (Radical Cation) Precursor->Frag2 -I• (127 Da) Homolytic Cleavage Frag3 [M+H - HI - HCl]+ m/z 130.9 (Purine Core) Frag1->Frag3 -HCl (36 Da) High CE (30 eV) Frag1_Iso->Frag3 -H37Cl (38 Da) High CE (30 eV) RingCleavage Ring Cleavage Loss of HCN (27 Da) m/z 103.9 Frag3->RingCleavage -HCN (27 Da) Purine Fragmentation

Proposed ESI-MS/MS fragmentation pathway for 2-Chloro-6-iodo-7-methyl-7H-purine.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . By continuously monitoring the isotopic ratios of the product ions, the operator can definitively prove which halogen was extruded during CID.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte to a final concentration of 1 μM in a solvent mixture of 50% Methanol / 50% LC-MS grade Water. Add 0.1% Formic Acid.

  • Causality: Methanol ensures the solubility of the hydrophobic purine core. The addition of 0.1% formic acid forces the basic nitrogens on the purine ring into a protonated state, drastically increasing ESI+ ionization efficiency[4].

Step 2: Ion Source Optimization (ESI+)

  • Action: Infuse the sample at 5 μL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Causality: These parameters provide a stable Taylor cone without inducing unwanted in-source fragmentation, ensuring the intact [M+H]+ ions ( m/z 294.9 and 296.9) reach the first quadrupole.

Step 3: Precursor Isolation & CID Ramping

  • Action: Isolate the m/z 294.9 precursor in Q1. Introduce Argon as the collision gas in Q2. Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.

  • Causality: Ramping the CE allows the mass spectrometer to capture both the highly labile primary fragmentation (-HI at ~15 eV) and the more stubborn secondary fragmentations (-HCl and -HCN at >30 eV) in a single workflow[2].

Step 4: The Self-Validation Check (Critical)

  • Action: Switch Q1 isolation to the 37Cl isotope precursor at m/z 296.9 and repeat the CID fragmentation.

  • Validation Logic: If the primary neutral loss is indeed iodine (-128 Da), the resulting product ion from the m/z 294.9 precursor will be m/z 166.9. The product ion from the m/z 296.9 precursor must be m/z 168.9. The relative abundance of the 166.9 peak to the 168.9 peak must reflect the natural 3:1 isotopic ratio of Chlorine. If this 3:1 ratio is preserved in the product ions, the system has self-validated that the C-I bond broke while the C-Cl bond remained intact.

Experimental Workflow Visualization

Workflow SamplePrep 1. Sample Prep 1 μM in 50% MeOH/H2O + 0.1% Formic Acid Ionization 2. ESI+ Ionization Capillary: 3.0 kV Temp: 250°C SamplePrep->Ionization Isolation 3. Precursor Isolation Quadrupole 1 m/z 294.9 & 296.9 Ionization->Isolation CID 4. CID Fragmentation Argon Gas CE Ramping (10-40 eV) Isolation->CID Validation 5. Self-Validation Verify 3:1 Isotope Ratio in Product Ions CID->Validation

Self-validating LC-ESI-MS/MS experimental workflow for halogenated purines.

References

  • Sensitivity of positive ion mode electrospray ionization mass spectrometry (ESI-MS) in the analysis of purine base in ESI MS and on-line electrochemistry ESI MS(EC/ESI MS) | Request PDF - ResearchGate. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsIJMtpGXJnpqgBVmcN_cycrX-hFTKMsj60zTUP-B9eMSWpGmg3qtB9qHKefVOMeMewMlCd5AB2PQXSgoEk5M6bnKb-Q3f66B1Hi2vwLzJRUjB_S5IJa_q7pB0MXZ_zbmUXiTLdGHGFAlCwAPtMk-CHI4e1tiK_9Vawoj9TCgf1io1hyzvH2_PSUqvUREs6BK9ru499e85XiyD7gH18On2YUp9KMsFDOEQQQDNG8jDVBU4m33FtGGJ_ALy0PQl3dGm7kbMROP04RaVWsfZGeYTaKMXJixj_aU1HoIzcNfirDlbn_Jrxi6M4EJKqKTmEP5r7Ts3oTRGirqu2vYfRUWIK1zLljJ-Dfh_vP1rELmG-7aaCNw=]
  • Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPD8-gtd9GQrJWOeNOv_ll3U3yEo3jlIO7OCN0zL5i4CGIbeGcH4pbgSyTJqrqDfAJmC84yLBePq-DOTj2dZdBiqWHyMrRHUxwkTmHu4bhMDbnjbjOH4DNduCgX3nkNaIiFWX4KWwjL6jyGg==]
  • Interpretation of mass spectra. uni-saarland.de. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSeZpy8lzE53AnyZ33QOi2QlemaYCw_aJHQ-pV1hA7U_7kTw59Bcw1xYfzrZ_m52_VxIqraZJZ-f4iCMXOtomLhThxw7DWnkZu2BHr90VJy2dDb2xPDUdCTirvKN5CVEoNLB17jSYq8EbCjt8Z8N_-ePxX1q7k9VLB94rkw9F1TTMcQY_1qboRog3m1eVV8sZlcQ5Wgzg7rEepWKk_IjtknQ==]
  • Fragmentation (mass spectrometry) - Wikipedia. wikipedia.org. URL:[https://vertexaisearch.cloud.google.

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Safety Operating Guide

2-Chloro-6-iodo-7-methyl-7H-purine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Chloro-6-iodo-7-methyl-7H-purine

As a critical building block in medicinal chemistry and drug development, 2-Chloro-6-iodo-7-methyl-7H-purine (CAS: 88059-43-2) provides a versatile scaffold for synthesizing kinase inhibitors and antiviral agents[1]. However, the presence of two distinct heavy halogens (chlorine and iodine) on the purine ring introduces specific reactivity profiles and environmental hazards that mandate rigorous laboratory safety and disposal protocols.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling and lifecycle management of this compound.

Chemical Profile and Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazards. The carbon-halogen bonds (C-Cl and C-I) in this purine derivative are highly susceptible to nucleophilic aromatic substitution. While this is advantageous for drug synthesis, it means the compound can react unpredictably if mixed with strong nucleophiles or bases in uncontrolled waste streams. Furthermore, improper disposal of halogenated organics can lead to the formation of highly toxic dioxins and furans if incinerated at inadequate temperatures.

Table 1: Quantitative Data and Hazard Summary

Property / ParameterData / SpecificationSafety & Logistical Implication
CAS Number 88059-43-2[1]Essential for EHS waste tracking and inventory management.
Molecular Formula C6H4ClIN4[1]High halogen content dictates strictly "Halogenated" waste streams.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; necessitates fume hood handling to prevent inhalation[2].
GHS Classification Irritant (Skin, Eye, Respiratory)Requires standard barrier PPE (nitrile gloves, goggles, lab coat)[2].
Waste Classification Halogenated Organic SolidCannot be combined with general organic waste; requires high-temp incineration.

Operational Handling Protocol

Before generating waste, establish a controlled handling environment to minimize exposure and material loss.

  • Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. Causality: Purine derivatives are often finely milled; drafting prevents the inhalation of irritating dust particulates[2].

  • Personal Protective Equipment (PPE): Utilize double-gloving with standard nitrile gloves. Causality: While nitrile offers good general resistance, halogenated compounds can permeate thin barriers over time; double-gloving allows for immediate removal of the outer layer upon suspected contamination without exposing the skin.

  • Spill Response: In the event of a localized spill, do not use water. Sweep up the solid carefully using spark-proof tools to avoid dust generation, and place it directly into a designated solid waste container.

Step-by-Step Disposal Methodology

The disposal of 2-Chloro-6-iodo-7-methyl-7H-purine must strictly follow halogenated waste protocols. Mixing this compound with non-halogenated waste streams compromises the disposal facility's ability to safely incinerate the material and significantly increases institutional disposal costs.

  • Step 1: Primary Segregation Isolate all waste containing 2-Chloro-6-iodo-7-methyl-7H-purine (including contaminated filter papers, reaction residues, and empty vials) strictly into containers designated for Halogenated Organic Waste . Do not mix with aqueous waste or non-halogenated solvents (e.g., ethanol, acetone).

  • Step 2: Containment Selection Use High-Density Polyethylene (HDPE) containers for solid waste collection. Causality: HDPE provides excellent chemical resistance against halogenated aromatics and prevents the leaching that can occur with lower-grade plastics.

  • Step 3: GHS Labeling Affix a standardized hazardous waste label to the container before adding the first drop or particle of waste. The label must explicitly list "2-Chloro-6-iodo-7-methyl-7H-purine" and bear the GHS "Exclamation Mark" (Irritant) pictogram.

  • Step 4: Secondary Containment & Storage Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray. Causality: Secondary containment ensures that if the primary HDPE container fails, the halogenated waste will not interact with incompatible materials (like strong oxidizers or alkali metals) stored nearby.

  • Step 5: Institutional Transfer Once the container is 80% full, initiate a transfer request with your institution's Environmental Health and Safety (EHS) department. EHS will route the material to a certified commercial facility for high-temperature incineration (>1000°C), which is required to break the carbon-halogen bonds without generating toxic byproducts.

Waste Segregation Workflow

G Start Waste Generation (2-Chloro-6-iodo-7-methyl-7H-purine) Decision Halogenated? Start->Decision Halogenated Halogenated Waste Stream (HDPE Container) Decision->Halogenated Yes (Cl, I present) Labeling GHS Labeling & Secondary Containment Halogenated->Labeling EHS EHS Collection Labeling->EHS Incineration High-Temp Incineration (>1000°C for Dioxin Prevention) EHS->Incineration

Workflow for the segregation and disposal of halogenated purine derivatives.

Sources

Personal protective equipment for handling 2-Chloro-6-iodo-7-methyl-7H-purine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-6-iodo-7-methyl-7H-purine in Drug Development

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and efficient handling of reactive heterocyclic building blocks. 2-Chloro-6-iodo-7-methyl-7H-purine (CAS: 88059-43-2) [1] is a highly valuable, di-halogenated intermediate used extensively in the synthesis of purine-based kinase inhibitors and nucleoside analogs[2].

However, the very chemical properties that make this molecule synthetically useful also make it a significant occupational hazard. This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind the required safety measures and providing field-proven, self-validating protocols for your laboratory.

Mechanistic Toxicology: Understanding the Hazard

To handle this compound safely, you must first understand its reactivity. The purine ring is highly electron-deficient. The presence of an iodine atom at the C-6 position creates an exceptional leaving group due to the weak C–I bond and high polarizability[3].

This makes the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. While you will leverage this reactivity in the lab to attach amines or thiols, in a biological context, this molecule acts as a potent electrophile. If exposed to unprotected skin or inhaled, it can rapidly alkylate biological nucleophiles (such as cysteine or lysine residues in your tissue), leading to severe irritation, sensitization, and cellular damage.

SNAr_Mechanism A 2-Chloro-6-iodo-7-methyl-7H-purine (Potent Electrophile at C-6) B Exposure to Biological Nucleophiles (e.g., Skin Proteins, Moisture) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Iodide (I⁻) Elimination (Rapid Leaving Group) C->D E Covalent Protein Alkylation (Tissue Irritation / Toxicity) D->E

Mechanistic pathway illustrating the toxicological SNAr reaction with biological tissue.

Quantitative Hazard Profile

Table 1: Hazard classifications and their direct operational implications[1].

GHS Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedMandates strict segregation from food/drink; requires thorough handwashing post-handling.
H315 Causes skin irritationNecessitates chemical-resistant barrier protection (double-gloving).
H319 Causes serious eye irritationRequires tight-fitting safety goggles; face shield recommended for bulk transfers.
H335 May cause respiratory irritationAll open-container operations must be restricted to a certified chemical fume hood[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive halogenated heterocycles. The following matrix outlines the rigorous barrier system required, grounded in OSHA standard 29 CFR 1910.132[5].

Table 2: Engineered PPE Matrix for handling reactive purines.

PPE ComponentSpecificationCausal Justification
Gloves Double-gloved Nitrile (min 5 mil thickness).Halogenated organics can permeate standard latex. The outer glove acts as a sacrificial layer to be discarded immediately upon suspected contamination.
Eye Protection ANSI Z87.1 Splash Goggles.Standard safety glasses lack orbital seals. Airborne purine dust can cause severe corneal irritation[1].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent wrist exposure between the glove and sleeve. FR material is required if the subsequent SNAr reaction utilizes flammable solvents (e.g., THF, DMF).
Respirator N95 or P100 (if handled outside a hood).Not required if working inside a properly functioning fume hood. Required only during major spill cleanups where aerosolization is a risk.

Standard Operating Procedure (SOP): SNAr Reaction Workflow

This protocol details the safe weighing, transfer, and reaction setup for 2-Chloro-6-iodo-7-methyl-7H-purine. Every step includes a Validation Check to ensure the system is self-correcting and safe.

SNAr_Workflow A 1. Fume Hood & PPE Verification B 2. Anti-Static Weighing A->B C 3. SNAr Reaction (Inert Atmosphere) B->C D 4. Electrophile Quenching C->D E 5. Halogenated Waste Disposal D->E

Operational workflow for the safe handling and reaction setup of halogenated purines.

Step 1: Engineering Control Verification
  • Action: Turn on the chemical fume hood and verify the continuous airflow monitor reads between 80–120 feet per minute (fpm). Lower the sash to a maximum height of 18 inches[6].

  • Causality: Fume hoods are the primary defense against H335 respiratory hazards[7].

  • Validation Check: Tape a small piece of Kimwipe to the bottom of the sash. If it does not pull steadily inward, do not open the chemical container.

Step 2: Anti-Static Weighing
  • Action: Place an anti-static weigh boat on the balance inside the fume hood. Use a grounded metal spatula to transfer the 2-Chloro-6-iodo-7-methyl-7H-purine.

  • Causality: Fine heterocyclic powders are prone to static cling, which can cause the powder to aerosolize or jump onto your gloves, increasing exposure risk.

  • Validation Check: If the powder resists falling from the spatula or clings to the sides of the weigh boat, halt the process and treat the area with an anti-static (Zerostat) gun before proceeding.

Step 3: Reaction Setup (SNAr)
  • Action: Transfer the weighed purine into a dry, round-bottom flask. Seal with a rubber septum and purge with inert gas (Nitrogen or Argon). Add your solvent (e.g., anhydrous DMAc or NMP) and your nucleophile (e.g., an amine or thiol) via syringe[8],[4].

  • Causality: The C-6 iodine is highly reactive. Ambient moisture can act as a competing nucleophile, leading to the formation of an unwanted 6-hydroxy purine byproduct, degrading your yield.

  • Validation Check: Ensure the solid fully dissolves upon solvent addition before adding the nucleophile. A heterogeneous mixture can cause localized exothermic spikes.

Step 4: Quenching the Electrophile
  • Action: Once the reaction is complete (verified via TLC/LCMS), quench the reaction mixture by slowly adding a weak aqueous base (e.g., saturated NaHCO3) or water.

  • Causality: Quenching destroys any unreacted 2-Chloro-6-iodo-7-methyl-7H-purine, neutralizing its electrophilic hazard before the flask is removed from the fume hood.

  • Validation Check: Wait for the cessation of any mild effervescence or temperature changes before proceeding to standard extraction workups.

Spill Response and Chemical Disposal Plan

Even with rigorous protocols, accidental releases occur. Adhere to the following steps to mitigate exposure.

For Small Spills (< 50 grams inside the fume hood):

  • Isolate: Keep the fume hood running and lower the sash.

  • Neutralize: Do not sweep dry powder (prevents aerosolization). Gently cover the spill with damp paper towels (using water or a 5% sodium carbonate solution) to suppress dust and initiate hydrolysis of the reactive C-6 position.

  • Collect: Scoop the damp material using a non-sparking tool into a designated solid waste container.

  • Decontaminate: Wipe the area with an alcohol-based solvent (isopropanol), followed by soap and water.

Disposal Protocols: Unreacted 2-Chloro-6-iodo-7-methyl-7H-purine and its reaction byproducts must be treated as Halogenated Organic Waste .

  • Causality: Halogenated compounds cannot be incinerated under standard conditions due to the generation of toxic dioxins and hydrogen halide gases. They require specialized high-temperature incineration facilities.

  • Action: Collect all liquid waste in a clearly labeled "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents (like pure acetone or ethanol), as this drastically increases disposal costs and violates EPA/OSHA environmental compliance[5].

References

To ensure the highest standards of scientific integrity, the protocols and hazard assessments in this guide are grounded in the following authoritative sources:

  • [5] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

  • [6] Eurotherm / ASHRAE. Fume Hood Compliance and Laboratory Safety Standards. Available at: [Link]

  • [7] Lab Equipment Direct. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • [2] MDPI Molecules. Adamantane-Substituted Purine Nucleosides: Synthesis via consecutive nucleophilic aromatic substitution. Available at:[Link]

  • [3] ACS Combinatorial Science. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at:[Link]

  • [8] National Science Foundation (NSF PAR). DABCO-Catalyzed Nucleophilic Aromatic Substitution. Available at: [Link]

  • [4] Journal of Organic Chemistry (ACS). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available at:[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.